5-Bromo-2,4-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPYBWZQRJDXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303592 | |
| Record name | 5-bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-60-4 | |
| Record name | 5-Bromo-2,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 159240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069383604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 69383-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physical Properties of 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physical properties of 5-Bromo-2,4-dimethylaniline, an aromatic amine of interest in various research and development applications. Due to the limited availability of experimentally determined data for this specific isomer, this document presents computed values and outlines the established experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in synthesis, formulation, and biological studies. A summary of its key physical properties is provided below.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | Computed by PubChem[1] |
| Molecular Weight | 200.08 g/mol | Computed by PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
Precise determination of the physical properties of a compound like this compound is crucial for its characterization and use. Standard experimental methodologies for determining these properties are detailed below.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[2][3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup with a heating bath (e.g., mineral oil).[2] The apparatus is equipped with a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is the melting point of the substance.[4] For a pure compound, this range is typically narrow (0.5-1°C).
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property. If this compound were a liquid at room temperature, its boiling point would be determined as follows.
Methodology (Micro-scale):
-
Sample Preparation: A small volume of the liquid (a few milliliters) is placed in a small test tube or fusion tube.[5]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[6]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Density Determination
The density of a solid organic compound can be determined using various methods.
Methodology (Volume Displacement):
-
Mass Measurement: A known mass of the solid this compound is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water or a non-polar solvent). The initial volume is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.
-
Final Volume: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its displaced volume.[8]
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.
Methodology (Qualitative):
-
Solvent Selection: A range of representative solvents are chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene) solvents.[9]
-
Sample Addition: A small, pre-weighed amount of this compound (e.g., 10-20 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate test tubes.[10]
-
Mixing and Observation: The mixtures are agitated (e.g., by vortexing or sonication) to facilitate dissolution.[10] The visual clarity of the resulting mixture is observed.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the presence or absence of undissolved solid. For more quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate a general workflow for the physical characterization of a new chemical entity and a logical pathway for solubility testing.
Workflow for Physicochemical Characterization.
References
- 1. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chm.uri.edu [chm.uri.edu]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of 5-Bromo-2,4-dimethylaniline. The information is curated for professionals in research and drug development who require a detailed understanding of this compound's molecular characteristics.
Chemical Identity and Physical Properties
This compound, with the CAS number 69383-60-4, is an aromatic amine.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₀BrN | PubChem[1] |
| Molecular Weight | 200.08 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1N)Br)C | PubChem[1] |
| InChI | InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | PubChem[1] |
| InChIKey | LRPYBWZQRJDXDB-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Molecular Structure and Bonding
The chemical structure of this compound consists of a benzene ring substituted with a bromo group, two methyl groups, and an amino group. The substitution pattern is crucial for its chemical reactivity and physical properties.
The aniline moiety's amino group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions. The two methyl groups are also activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects governs the molecule's reactivity.
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.1 | s | Ar-H |
| ~6.8 | s | Ar-H |
| ~3.6 | br s | -NH₂ |
| ~2.2 | s | -CH₃ |
| ~2.1 | s | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-NH₂ |
| ~132 | C-Br |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~20 | -CH₃ |
| ~17 | -CH₃ |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3500 | N-H stretch (asymmetric) |
| 3300-3400 | N-H stretch (symmetric) |
| 2900-3000 | C-H stretch (aromatic and aliphatic) |
| 1600-1650 | N-H bend |
| 1450-1550 | C=C stretch (aromatic) |
| 1250-1350 | C-N stretch |
| 1000-1100 | C-Br stretch |
Experimental Protocols
Synthesis via Bromination of 2,4-dimethylaniline
This protocol is adapted from general procedures for the bromination of activated aromatic compounds.
Procedure:
-
Dissolution: Dissolve 2,4-dimethylaniline in a suitable solvent like glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath to control the reaction temperature.
-
Bromination: Slowly add a solution of bromine in the same solvent to the cooled, stirring solution of the aniline. The addition should be dropwise to prevent over-bromination and control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a beaker of cold water. The bromo-substituted product, being less soluble in water, will precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid and inorganic salts.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
¹H NMR Parameters:
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.
References
An In-Depth Technical Guide to 5-Bromo-2,4-dimethylaniline (CAS: 69383-60-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethylaniline, a key chemical intermediate with applications in pharmaceutical and chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and its role in drug discovery and development.
Physicochemical and Spectroscopic Data
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69383-60-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | [3] |
| Melting Point | 96-100 °C | [1] |
| Boiling Point | Not explicitly available | |
| Solubility | Soluble in methanol. Insoluble in water. | [5] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available from spectral databases. | [3] |
| IR | Data available from spectral databases. | [3] |
| Mass Spectrometry | Data available from spectral databases. |
Synthesis and Reactivity
This compound is typically synthesized via the electrophilic bromination of 2,4-dimethylaniline. The bromine atom introduces a reactive handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
General Synthesis Protocol: Bromination of 2,4-dimethylaniline
The following is a representative protocol for the synthesis of this compound, based on general methods for the bromination of anilines.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,4-dimethylaniline in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the product.
-
Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the solution is slightly alkaline.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Typical Reactions
The bromine atom on the aromatic ring of this compound is a versatile functional group that can participate in a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.
Experimental Protocol:
-
Reagents: To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is highly valuable for the synthesis of anilines and their derivatives.
Experimental Protocol:
-
Reagents: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel at a temperature typically between 80 and 110 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Applications in Drug Discovery and Development
Substituted anilines, such as this compound, are pivotal intermediates in the synthesis of pharmaceuticals. The presence of the amino group and the bromine atom allows for sequential and regioselective modifications, making it a valuable scaffold for building complex drug molecules. While specific examples directly citing the use of this compound can be proprietary, its utility can be illustrated through its potential role in the synthesis of kinase inhibitors, a significant class of therapeutic agents.
The general structure of many kinase inhibitors features a heterocyclic core appended with various substituted aryl groups. This compound can serve as a precursor to one of these aryl moieties, which is crucial for binding to the target kinase.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets for this compound and its isomers.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H315 | Causes skin irritation. | [7] |
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [8] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |
Handling and Storage
-
Handling: Use in a well-ventilated area or in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9]
-
Storage: Keep in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.[7][9] The compound may be light-sensitive.[7]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined reactivity, especially in modern cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. 69383-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 69383-60-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Profile of 5-Bromo-2,4-dimethylaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2,4-dimethylaniline (CAS No: 69383-60-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Properties
This compound is an aromatic amine with the chemical formula C₈H₁₀BrN. Its structure consists of an aniline ring substituted with a bromine atom and two methyl groups.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK--[1] |
| Molecular Weight | 200.08 g/mol | --INVALID-LINK--[1] |
| CAS Number | 69383-60-4 | --INVALID-LINK--[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: While specific experimental data for this compound is not available in the reviewed literature, a ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument.[1] The expected spectrum would feature singlets for the two methyl groups and the amine protons, along with signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing effect of the bromine atom.
¹³C NMR: No experimental ¹³C NMR data for this compound has been identified in the public domain. A typical ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the positions of the bromine, amino, and methyl substituents.
Infrared (IR) Spectroscopy
An FTIR spectrum of this compound has been obtained.[1]
Experimental Protocol:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]
-
Sample Preparation: The spectrum was acquired using a capillary cell with the sample in a melt (crystalline phase).[1]
While the full spectrum with peak assignments is not provided, the IR spectrum of the related compound, 2,4-dimethylaniline, shows characteristic bands for N-H stretching, C-H stretching of the methyl and aromatic groups, and aromatic C=C bending vibrations.[2] For this compound, one would expect to observe:
-
N-H stretching: Bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Bands around 1500-1600 cm⁻¹.
-
C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound, including the mass spectrum and fragmentation pattern, is not currently available in the surveyed public databases.
The expected electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 200 and 202 due to the isotopic abundance of bromine). Common fragmentation pathways for substituted anilines involve the loss of the substituents or cleavage of the aromatic ring.
Experimental Workflows
The general workflow for obtaining the spectroscopic data discussed is outlined below.
References
Solubility Profile of 5-Bromo-2,4-dimethylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Solubility of 5-Bromo-2,4-dimethylaniline
| Solvent Classification | Solvent | Predicted Solubility of this compound (Qualitative) | Notes on Related Compounds |
| Polar Protic | Methanol | Miscible | 3-Bromo-N,N-dimethylaniline is reported to be miscible with methanol.[3][4][5][6] |
| Halogenated | Dichloromethane | Miscible | 3-Bromo-N,N-dimethylaniline is reported to be miscible with dichloromethane.[3][4][5][6] |
| Halogenated | Chloroform | Miscible | 3-Bromo-N,N-dimethylaniline is reported to be miscible with chloroform.[3][4][5] |
| General Organic | Various Organic Solvents | Partially Soluble to Soluble | 4-Bromo-N,N-dimethylaniline is described as being partially soluble in organic solvents.[7] Generally, amines are soluble in organic solvents like alcohol, ether, and benzene.[1] |
Disclaimer: The data presented in this table is based on the reported solubility of structural isomers of this compound. These values are intended for estimation purposes only and should be experimentally verified for precise measurements.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
To obtain precise quantitative solubility data for this compound, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
2.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (to the equilibration temperature) syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent the precipitation of the solute upon cooling.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-N,N-dimethylaniline [chembk.com]
- 4. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 5. 3-BROMO-N,N-DIMETHYLANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3-BROMO-N,N-DIMETHYLANILINE CAS#: 16518-62-0 [m.chemicalbook.com]
- 7. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,4-dimethylaniline, a key intermediate in the development of various pharmaceutical and chemical entities. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound.
Introduction
This compound is an aromatic amine containing a bromine substituent and two methyl groups on the benzene ring. Its structural features make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The strategic placement of the bromo and methyl groups influences the reactivity of the aniline ring and provides handles for further functionalization.
Synthesis of this compound
Signaling Pathway for the Synthesis
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethylacetanilide (Acetylation)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylaniline (0.1 mol).
-
To this, add glacial acetic acid (30 mL) and acetic anhydride (0.12 mol) cautiously.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling, pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
Filter the precipitated white solid, wash with cold water, and dry to obtain 2,4-dimethylacetanilide.
Step 2: Synthesis of 5-Bromo-2,4-dimethylacetanilide (Bromination)
-
Dissolve the dried 2,4-dimethylacetanilide (0.08 mol) in glacial acetic acid (50 mL) in a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.08 mol) in glacial acetic acid (20 mL) from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into ice-cold water (300 mL).
-
Filter the resulting solid, wash with a dilute solution of sodium bisulfite to remove excess bromine, and then with water.
-
Recrystallize the crude product from ethanol to obtain pure 5-Bromo-2,4-dimethylacetanilide.
Step 3: Synthesis of this compound (Hydrolysis)
-
To the purified 5-Bromo-2,4-dimethylacetanilide (0.06 mol) in a 250 mL round-bottom flask, add a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Heat the mixture under reflux for 2-3 hours until the solid dissolves completely.
-
Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution until the solution is basic to litmus paper.
-
The product, this compound, will separate as an oil or solid.
-
If it is an oil, extract with diethyl ether (3 x 50 mL). If it is a solid, filter and wash with water.
-
Dry the ethereal extract over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent like hexane.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol [3] |
| Appearance | Pale yellow to brown crystalline solid |
| Melting Point | 83.8 - 85.0 °C (for the similar isomer 2-bromo-4,5-dimethylaniline)[4] |
| Boiling Point | Not available |
| CAS Number | 69383-60-4[3] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on typical values for similar compounds and available data for isomers.
¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: The chemical shifts are estimated based on the analysis of the closely related isomer, 2-bromo-4,5-dimethylaniline, and general principles of NMR spectroscopy. Actual values may vary slightly.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | s | 1H | Ar-H (H-6) |
| ~6.80 | s | 1H | Ar-H (H-3) |
| ~3.70 | br s | 2H | -NH₂ |
| ~2.30 | s | 3H | Ar-CH₃ (at C-4) |
| ~2.15 | s | 3H | Ar-CH₃ (at C-2) |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
Note: The chemical shifts are estimated based on the analysis of the closely related isomer, 2-bromo-4,5-dimethylaniline, and general principles of NMR spectroscopy. Actual values may vary slightly.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C -NH₂ (C-1) |
| ~137.0 | C -CH₃ (C-4) |
| ~133.0 | C -H (C-6) |
| ~128.0 | C -H (C-3) |
| ~120.0 | C -CH₃ (C-2) |
| ~110.0 | C -Br (C-5) |
| ~19.0 | Ar-C H₃ (at C-4) |
| ~18.0 | Ar-C H₃ (at C-2) |
IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium | N-H stretching (asymmetric and symmetric) |
| 2900-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| 1600-1620 | Strong | N-H bending (scissoring) |
| 1450-1550 | Strong | C=C stretching (aromatic ring) |
| 1250-1350 | Strong | C-N stretching |
| 800-900 | Strong | C-H out-of-plane bending (aromatic) |
| 550-650 | Medium | C-Br stretching |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide has outlined a reliable and detailed methodology for the synthesis of this compound via a three-step process involving acetylation, bromination, and hydrolysis. The guide also provides a comprehensive characterization profile of the target compound, including its physicochemical properties and spectroscopic data. This information is intended to be a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 5-Bromo-2,4-dimethylaniline. The document elucidates the influence of electronic and steric factors on the nucleophilicity and basicity of the amine functionality. Key reactions, including acylation, diazotization, and palladium-catalyzed Buchwald-Hartwig amination, are discussed in detail, complete with generalized experimental protocols. Quantitative data, including an estimated pKa value, are presented to offer a comparative perspective on its reactivity. This guide is intended to be a valuable resource for chemists engaged in the synthesis and modification of aniline derivatives for applications in pharmaceutical and materials science.
Introduction
This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. The reactivity of its amino group is of paramount importance for its utility as a building block. The presence of two electron-donating methyl groups and an electron-withdrawing bromine atom on the aniline ring creates a unique electronic and steric environment that modulates the nucleophilic and basic character of the amino functionality. Understanding these characteristics is crucial for predicting its behavior in chemical transformations and for the rational design of synthetic routes.
Electronic and Steric Effects on Reactivity
The reactivity of the amino group in this compound is governed by a combination of inductive and resonance effects from the substituents on the aromatic ring, as well as steric hindrance.
-
Methyl Groups (-CH₃): The two methyl groups at the ortho and para positions are electron-donating groups (EDGs) through a positive inductive effect (+I) and hyperconjugation. This increases the electron density on the benzene ring and, by extension, on the nitrogen atom of the amino group. Consequently, the methyl groups enhance the basicity and nucleophilicity of the amine compared to unsubstituted aniline.[1][2]
-
Bromo Group (-Br): The bromine atom at the meta position to the amino group exerts a dual electronic effect. It is electron-withdrawing through a negative inductive effect (-I) due to its high electronegativity. However, it can also act as a weak electron-donating group through a positive resonance effect (+R) by sharing its lone pair electrons with the aromatic π-system. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring and a decrease in the basicity of the amino group.[2]
-
Overall Electronic Effect: The cumulative effect of the two activating methyl groups and the deactivating bromo group results in an amino group that is more basic and nucleophilic than that of 4-bromoaniline but less so than 2,4-dimethylaniline. The precise electronic character can be estimated using Hammett substituent constants.
-
Steric Effects: The methyl group at the ortho position (C2) introduces steric hindrance around the amino group. This can impede the approach of bulky electrophiles and reagents, potentially slowing down reaction rates compared to an unhindered aniline.[3]
Quantitative Reactivity Data
| Parameter | Value/Observation | Rationale/Reference |
| Molecular Formula | C₈H₁₀BrN | [4] |
| Molecular Weight | 200.08 g/mol | [4] |
| Estimated pKa | ~4.3 | Estimated based on the pKa of aniline (4.60) and the Hammett constants for a meta-bromo substituent (σm = +0.39) and ortho- and para-methyl substituents (σo ≈ -0.17, σp = -0.17).[2] |
| Basicity | Weakly basic | The electron-donating methyl groups increase basicity, while the electron-withdrawing bromo group decreases it. The net effect is a weakly basic aniline.[5] |
| Nucleophilicity | Moderately nucleophilic | The lone pair on the nitrogen is available for nucleophilic attack, enhanced by the methyl groups but slightly diminished by the bromine. Steric hindrance from the ortho-methyl group may affect reactivity with bulky electrophiles. |
| Reactivity in Electrophilic Aromatic Substitution | Activated ring | The amino group is a strong activating, ortho-, para-directing group. The methyl groups further activate the ring. Electrophilic substitution is expected to be facile.[6] |
Key Reactions and Experimental Protocols
The amino group of this compound can undergo a variety of chemical transformations. Below are detailed protocols for some of the most important reactions.
Acylation
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Caption: Experimental workflow for the acylation of this compound.
Diazotization and Subsequent Reactions
Diazotization of the primary amino group forms a diazonium salt, a versatile intermediate that can undergo various transformations, including Sandmeyer reactions to introduce a range of functional groups, and coupling with activated aromatic compounds to form azo dyes.[6][7]
Experimental Protocol:
-
Setup: Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Reaction: Stir the mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a color change and the dissolution of the solid aniline. The resulting diazonium salt solution should be used immediately in the next step.
The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides.[8]
Experimental Protocol:
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in concentrated hydrobromic acid (HBr).
-
Addition: Slowly add the cold diazonium salt solution prepared in section 4.2.1 to the stirred CuBr/HBr solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with water and aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting aryl bromide by distillation or column chromatography.
Caption: Simplified mechanism of the Sandmeyer reaction.
The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., a phenol or another aniline) to form a brightly colored azo dye.[9]
Experimental Protocol:
-
Coupling Component Solution: Dissolve the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq.) in an aqueous alkaline solution (for phenols) or an acidic solution (for anilines) and cool to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution (from section 4.2.1) to the stirred solution of the coupling component.
-
Reaction: A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
Work-up: Collect the azo dye by vacuum filtration, wash with cold water, and allow to air dry.
-
Purification: The crude azo dye can be purified by recrystallization from a suitable solvent like ethanol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of a wide range of substituted anilines.[10][11]
Experimental Protocol:
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (if it is the coupling partner) or the aryl bromide (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable synthetic intermediate with a moderately reactive amino group. The interplay of the electron-donating methyl groups and the electron-withdrawing bromo substituent, along with the steric hindrance from the ortho-methyl group, dictates its reactivity profile. This guide has provided an in-depth analysis of these factors and detailed experimental protocols for key transformations of the amino group. The information presented herein should facilitate the effective utilization of this compound in the synthesis of complex organic molecules for various applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Electronic Effects of Substituents in 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electronic effects of the bromo and dimethyl substituents on the aniline core of 5-Bromo-2,4-dimethylaniline. The interplay of inductive and resonance effects significantly influences the electron density of the aromatic ring and the basicity of the amino group, which in turn dictates the molecule's reactivity and spectroscopic properties. This document consolidates available data, provides estimated electronic parameters, and outlines relevant experimental protocols for the characterization of this and similar substituted anilines.
Introduction
This compound is a substituted aromatic amine with a unique arrangement of functional groups that impart a distinct set of electronic characteristics. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This is modulated by the presence of two methyl groups, which are weakly electron-donating through induction and hyperconjugation, and a bromine atom, which is deactivating through its inductive electron-withdrawing effect but weakly electron-donating via resonance. Understanding the net electronic effect of these substituents is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in areas such as pharmaceutical synthesis and materials science.
Electronic Effects of Substituents
The electronic properties of this compound are a composite of the inductive and resonance effects of its substituents.
-
Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, a strong +R (resonance donating) effect. This increases the electron density at the ortho and para positions relative to the amino group. The amino group also has a -I (inductive withdrawing) effect due to the electronegativity of nitrogen, but the resonance effect is dominant.
-
Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are weakly electron-donating through a +I (inductive donating) effect and hyperconjugation. This further increases the electron density of the aromatic ring.
-
Bromo Group (-Br): The bromine atom at position 5 exerts a dual electronic effect. It has a strong -I effect due to its high electronegativity, which withdraws electron density from the ring. It also possesses a weak +R effect, where its lone pair electrons can be delocalized into the ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.
The overall electronic landscape of this compound is a finely balanced interplay of these effects, which influences its chemical reactivity and spectroscopic signatures.
Quantitative Data
Due to the limited availability of direct experimental data for this compound, the following table includes a combination of available information and estimated values based on the principle of additivity for Hammett constants.
| Parameter | Value/Data | Source/Method |
| Molecular Formula | C₈H₁₀BrN | PubChem[1] |
| Molecular Weight | 200.08 g/mol | PubChem[1] |
| pKa (of conjugate acid) | Estimated: ~4.0 - 4.5 | Based on aniline (4.6) and substituent effects |
| Hammett Constant (σ) | Estimated (σ_total) | Additivity Principle |
| σ_meta (for -Br) | +0.39 | |
| σ_ortho (for -CH₃) | -0.17 | |
| σ_para (for -CH₃) | -0.17 | |
| Estimated σ_total | ~ +0.05 | |
| ¹H NMR Data | Instrument: Varian CFT-20 | PubChem[1] |
| IR Data | Technique: Capillary Cell Melt | PubChem[1] |
Note on Hammett Constant Estimation: The total Hammett constant is estimated by the summation of the individual constants of the substituents relative to the amino group. The bromo group is meta, and the two methyl groups are ortho and para. This estimation provides a qualitative understanding of the net electronic effect.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methyl groups will cause an upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzene. The deshielding effect of the bromine atom will influence the chemical shift of the adjacent protons.
-
¹³C NMR: The carbon-13 NMR spectrum would provide valuable information about the electronic environment of each carbon atom in the molecule. The carbons attached to the electron-donating amino and methyl groups would be expected to be shielded (appear at lower ppm), while the carbon attached to the bromine atom would be deshielded (appear at higher ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: Typically in the range of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.
-
C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-Br stretching: Typically found in the fingerprint region, below 1000 cm⁻¹.
Experimental Protocols
pKa Determination of Substituted Anilines
Principle: The pKa of a substituted aniline is typically determined by spectrophotometric titration. The UV-Vis absorbance of the compound is measured at various pH values. The anilinium ion and the free aniline have different absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.
Procedure:
-
Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values.
-
Add a small aliquot of the aniline stock solution to each buffer solution to a constant final concentration.
-
Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at a selected wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.
-
The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting titration curve.
NMR Spectroscopic Analysis
Procedure:
-
Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.
FTIR Spectroscopic Analysis
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet die and press it under high pressure to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
Logical Relationship of Electronic Effects
Caption: Interplay of substituent electronic effects in this compound.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Conclusion
The electronic properties of this compound are governed by a complex interplay of inductive and resonance effects from its amino, dimethyl, and bromo substituents. While the amino and methyl groups act as electron-donating groups, increasing the electron density of the aromatic ring and the basicity of the amine, the bromo group has a net electron-withdrawing effect. The overall result is a molecule with nuanced reactivity that can be harnessed for various synthetic applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other substituted anilines, which is essential for their effective utilization in research and development.
References
5-Bromo-2,4-dimethylaniline: A Versatile Intermediate for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the aromatic ring of 5-Bromo-2,4-dimethylaniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[4]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound can be coupled with a variety of boronic acids or their esters to generate substituted biphenyl derivatives. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.[5]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific quantitative data for this compound is not extensively published, the following table summarizes effective conditions reported for structurally similar bromoaniline substrates. This data serves as a strong starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for bromoanilines.[6] |
| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 100 | 16 | 91 | Effective for unprotected ortho-bromoanilines on a gram scale.[5] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromoaniline with a boronic acid, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethoxyethane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 5-Bromo-2,4-dimethylaniline and Its Derivatives for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylaniline is a halogenated aromatic amine that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline core, imparts specific reactivity and structural attributes that are highly valuable in the design and synthesis of complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the amine group can be readily functionalized, making it a key intermediate in the development of pharmaceuticals and functional materials.
This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its derivatives. It is intended to be a resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways. The insights provided herein aim to facilitate the exploration of this compound's potential in creating novel therapeutic agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| CAS Number | 69383-60-4 |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1N)Br)C |
| InChI Key | LRPYBWZQRJDXDB-UHFFFAOYSA-N |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the electrophilic bromination of 2,4-dimethylaniline. The directing effects of the amino and methyl groups guide the bromine atom to the position ortho and para to the amino group and meta to the methyl groups.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.
Caption: General synthesis and derivatization workflow.
Detailed Experimental Protocol: Synthesis via Bromination with CuBr₂
This protocol is adapted from a general method for the para-bromination of anilines.
Materials:
-
2,4-dimethylaniline
-
Copper(II) bromide (CuBr₂)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dimethylaniline (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add CuBr₂ (2.0 eq) to the solution while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add ethyl acetate and water to the residue. Adjust the pH to ~7-8 with a saturated sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through standard spectroscopic methods.
| Spectroscopy | Data |
| ¹H NMR | Expected signals include singlets for the two methyl groups, singlets for the aromatic protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Expected signals for the aromatic carbons (including those attached to bromine, nitrogen, and methyl groups) and the two methyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Derivatives and Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications.
Sirtuin 6 (SIRT6) Activators
A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in genome stability, DNA repair, and metabolism. Its activation is a promising therapeutic strategy for age-related diseases and certain cancers. The bromo-aniline moiety is crucial for building the core structure of these activators.
SIRT6 Signaling Pathway
The diagram below illustrates the role of SIRT6 in histone deacetylation, a process that can be enhanced by small molecule activators derived from bromoanilines.
Caption: SIRT6 activation and subsequent histone deacetylation.
Anticancer and Antimicrobial Agents
Bromoaniline derivatives have been explored for their potential as anticancer and antimicrobial agents. The bromine atom can participate in halogen bonding, which can be a key interaction in the binding of a ligand to a biological target. While specific data for this compound derivatives is limited in the public domain, related bromo-aryl compounds have shown promising activity. For instance, various 5-bromophenyl derivatives have been synthesized and tested against different cancer cell lines, demonstrating significant growth inhibition.[2][3]
Quantitative Biological Activity Data
The following table summarizes representative in vitro activity for derivatives of similar bromo-aromatic scaffolds, highlighting their therapeutic potential.
| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀/MIC) | Reference |
| Pyrazine Carboxamides | Antibacterial | XDR S. Typhi | MIC: 6.25 µg/mL (for most active derivative) | [4] |
| 5-Bromo-7-azaindolin-2-one derivatives | Anticancer (MTT assay) | HepG2, A549, Skov-3 | IC₅₀: 2.357–3.012 μM (for most active derivative) | [5] |
| 5-(3-Bromophenyl)-triazole analogs | Anticancer (NCI-60) | SNB-75 (CNS Cancer) | 38.94% Growth Inhibition at 10⁻⁵ M | [2][3] |
| Furan-2(5H)-one derivatives | Anticancer (MTT assay) | HCT-116 | IC₅₀: 1.3 µM (for most active derivative) | [6] |
Experimental Protocols for Biological Assays
SIRT6 Deacetylase Activity Assay (Fluorometric)
This protocol is a general method for assessing the ability of a compound to activate or inhibit SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., based on an acetylated peptide)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
Test compound (dissolved in DMSO)
-
96-well microtiter plate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture by adding Assay Buffer, NAD⁺, and the fluorogenic substrate to the wells of the microtiter plate.
-
Add the test compound (activator or inhibitor) or DMSO (as a control) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[7]
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Incubate at room temperature for a further 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm or 380/440 nm).[7][8]
-
Calculate the percent activation or inhibition relative to the control wells.
Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship Diagram
The following diagram illustrates the logical flow from compound synthesis to biological evaluation.
Caption: From chemical synthesis to preclinical candidate.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the synthesis of diverse and biologically active molecules. Its derivatives have shown potential as activators of key enzymes like SIRT6 and as novel anticancer and antimicrobial agents. The synthetic accessibility of this core and the potential for a wide range of chemical modifications underscore its importance for future drug discovery efforts. This guide provides foundational knowledge, including detailed protocols and quantitative data, to empower researchers to further explore the therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in addressing unmet medical needs.
References
- 1. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various medicinally important heterocyclic compounds utilizing 5-Bromo-2,4-dimethylaniline as a key starting material. This versatile building block offers a strategic entry point for constructing complex molecular architectures through a variety of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.
Heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active molecules.[1][2][3] Their diverse structures allow for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] this compound, with its specific substitution pattern, provides a handle for regioselective functionalization, making it an attractive precursor for targeted drug design.
These notes will cover key synthetic strategies including Buchwald-Hartwig amination, Sonogashira coupling, Heck reactions, and Ullmann condensations to access prominent heterocyclic systems such as carbazoles, indoles, quinolines, and benzimidazoles.
Application Note 1: Synthesis of N-Aryl Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination and C-H Activation
Carbazole alkaloids and their synthetic derivatives are known for a variety of biological activities and are also used in materials science for their photophysical properties.[7] A modern and efficient method for synthesizing carbazoles involves an intramolecular palladium-catalyzed C-H functionalization and C-N bond formation from N-acetyl-2-aminobiphenyl precursors.[7][8] This protocol outlines a proposed two-step synthesis of a substituted carbazole starting from this compound.
Proposed Synthetic Pathway:
The synthesis begins with a Buchwald-Hartwig amination to form the biaryl amine intermediate, which is then subjected to an intramolecular C-H activation/C-N cyclization to yield the carbazole core.
Caption: Proposed two-step synthesis of a carbazole derivative.
Experimental Protocols
Protocol 1.1: Buchwald-Hartwig Amination for Biaryl Amine Synthesis
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to form the N,N-diaryl amine intermediate.[9][10]
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired aryl bromide (e.g., 2-bromotoluene, 1.1 equiv.), sodium tert-butoxide (1.4 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.).[11]
-
Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.
Protocol 1.2: Intramolecular Cyclization to Carbazole
This protocol details the cyclization of the biaryl amine intermediate to the final carbazole product.[7]
-
Acetylation: Acetylate the secondary amine of the biaryl amine product from Protocol 1.1 using standard conditions (e.g., acetic anhydride, pyridine) to yield the N-acetylated precursor.
-
Reaction Setup: In a sealed tube, combine the N-acetylated biaryl amine (1.0 equiv.), Pd(OAc)₂ (0.05 - 0.1 equiv.), and an oxidant such as Cu(OAc)₂ (1.0 equiv.) or O₂ (1 atm).[7]
-
Solvent Addition: Add a suitable solvent such as toluene or dichloroethane.
-
Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor the formation of the carbazole product by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, filter through Celite®, and concentrate the solvent. Purify the crude product by column chromatography to yield the N-acetylcarbazole. The acetyl group can be removed under acidic or basic conditions if the N-H carbazole is desired.[7]
Quantitative Data
The following table summarizes representative conditions for the Buchwald-Hartwig amination step. Yields are based on reactions with similar bromoaniline substrates.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (10) | Cs₂CO₃ (2.7) | p-Xylene | 125 | 55 - 71[11] |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 110 | 70 - 85[9] |
| 3 | Pd(OAc)₂ (5) | X-Phos (10) | KOtBu (1.5) | Toluene | 100 | 75 - 90[12] |
Application Note 2: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization
The indole scaffold is a privileged structure in medicinal chemistry.[13] A powerful method for synthesizing 2,3-disubstituted indoles is the palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.[13][14][15]
Proposed Synthetic Pathway:
This pathway involves the initial C-C bond formation between this compound and a terminal alkyne, which requires a preliminary iodination step for higher reactivity. The resulting 2-alkynyl aniline then undergoes intramolecular cyclization.
Caption: Proposed workflow for indole synthesis.
Experimental Protocols
Protocol 2.1: Iodination of this compound
Ortho-iodoanilines are generally more reactive in Sonogashira couplings.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane or acetonitrile.
-
Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) (1.1 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the 2-iodoaniline derivative.
Protocol 2.2: Sonogashira Coupling and Cyclization
This protocol combines the Sonogashira coupling and subsequent cyclization into a one-pot procedure.[16][17]
-
Reaction Setup: To a dry, argon-flushed flask, add the 2-iodoaniline derivative from Protocol 2.1 (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper co-catalyst (e.g., CuI, 0.05 equiv.).[16]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise.[16]
-
Coupling Reaction: Stir the mixture at room temperature or heat to 60-80 °C for 4-12 hours until the coupling is complete (monitored by TLC).
-
Cyclization: Add a base suitable for cyclization, such as potassium tert-butoxide (t-BuOK) or a fluoride source like tetrabutylammonium fluoride (TBAF), and heat the mixture (typically 80-110 °C) to induce intramolecular cyclization.[17]
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via column chromatography to obtain the substituted indole.
Quantitative Data
The table below provides representative conditions for the Sonogashira coupling of haloanilines with terminal alkynes.
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | 85 - 95[16] |
| 2 | Pd(PPh₃)₄ | CuI | Et₃N / TBAF | THF | Reflux | 12 | 70 - 90[17] |
| 3 | Pd/C | ZnCl₂ | Et₃N | DMF | 110 | 3 | 75 - 88[13] |
Application Note 3: Synthesis of Substituted Quinolines via Intramolecular Heck Reaction
Quinolines are a prominent class of N-heterocycles with a wide range of pharmacological activities, including antimalarial and anticancer properties.[18][19] The intramolecular Heck reaction provides a powerful method for the construction of the quinoline core via cyclization of a precursor containing both an aryl halide and an alkene moiety.[17]
Proposed Synthetic Pathway:
The synthesis starts by N-alkenylation of this compound, followed by a palladium-catalyzed intramolecular Heck reaction to form the dihydroquinoline, which then aromatizes to the quinoline.
Caption: Proposed synthesis of a quinoline derivative.
Experimental Protocol
Protocol 3.1: Synthesis of Substituted Quinolines
This one-pot protocol is adapted from general procedures for intramolecular Heck reactions.[17]
-
N-Allylation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent like DMF. Add an allyl halide (e.g., allyl bromide, 1.2 equiv.) and stir at room temperature until N-allylation is complete (monitor by TLC). The intermediate can be isolated or used directly.
-
Heck Reaction Setup: To the crude N-allylated aniline, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., PPh₃, 0.1 equiv.), and a base (e.g., triethylamine or sodium acetate, 2.0 equiv.).[20]
-
Reaction: Heat the mixture to 100-140 °C. The intramolecular cyclization will form a dihydroquinoline intermediate, which often aromatizes under the reaction conditions, sometimes aided by an oxidant present in the reaction mixture or upon workup.
-
Work-up and Purification: After cooling, filter the reaction mixture through Celite® and concentrate. Dilute the residue with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Quantitative Data
The following table shows typical conditions for Heck reactions of bromoanilines.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Pd EnCat® 40 (0.8) | None | NaOAc | Ethanol | 140 (mw) | 65 - 75[20] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 60 - 80 |
| 3 | PdCl₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | Acetonitrile | 100 | 55 - 70 |
Application Note 4: Synthesis of Substituted Benzimidazoles
Benzimidazole derivatives are of great interest due to their diverse biological activities, including antimicrobial and anticancer properties.[6][21] A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde. This protocol proposes a pathway to a benzimidazole from this compound by first introducing a nitro group ortho to the amine, followed by reduction and cyclization.
Proposed Synthetic Pathway:
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 21. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2,4-dimethylaniline as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylaniline is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its substituted aniline scaffold is a common motif in many biologically active molecules. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of a biaryl intermediate, a common structural element in many kinase inhibitors and other therapeutic agents, via a Suzuki-Miyaura cross-coupling reaction.
Core Application: Synthesis of 5-Aryl-2,4-dimethylaniline Derivatives
A primary application of this compound in pharmaceutical development is its use in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for the synthesis of biaryl compounds. These biaryl structures are prevalent in a variety of drug candidates, including kinase inhibitors, by allowing for the introduction of diverse aryl and heteroaryl moieties that can modulate the pharmacological properties of the molecule.
Experimental Workflow for Suzuki-Miyaura Coupling
The general workflow for the synthesis of a 5-Aryl-2,4-dimethylaniline intermediate from this compound is depicted below. This process involves the reaction of the bromoaniline with a boronic acid in the presence of a palladium catalyst and a base.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle for the Suzuki-Miyaura reaction involves a series of steps facilitated by a palladium catalyst. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl bromide. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has become indispensable in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of starting materials.[1][3] 5-Bromo-2,4-dimethylaniline is a valuable building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse range of substituted anilines. These products are of significant interest in drug discovery, as the aniline moiety is a common feature in pharmacologically active compounds.[3][4]
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction's utility in the development of novel chemical entities.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide.[2] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The general scheme for the Suzuki coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling reaction. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar bromoanilines.[3][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | 12 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Toluene | 80 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 12 | 70-80 |
| 5 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 65-75 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethylaniline.
Protocol 2: Alternative Procedure using a dppf-based Catalyst
This protocol is suitable for more challenging couplings and can sometimes offer improved yields.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (5 mL).
-
Stir the mixture at 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction offers a versatile and efficient method for synthesizing aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners.[1][3] Its significance lies in its broad substrate scope, tolerance of various functional groups, and milder conditions compared to classical methods like the Ullmann condensation.[1]
This document provides detailed protocols and application notes for the Buchwald-Hartwig amination using 5-Bromo-2,4-dimethylaniline as the aryl bromide component. This substrate is a valuable building block for synthesizing complex substituted triarylamines and other N-aryl compounds prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Given its electron-rich nature and potential for steric hindrance, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Reaction Principle and Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1][4]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[3][4]
-
Reductive Elimination : The final C-N bond is formed as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][5]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[1][3]
Application Data
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst system and reaction conditions. Sterically hindered and electron-rich biarylphosphine ligands are generally required for efficient coupling.[1] The following table summarizes representative conditions for coupling with various amine classes.
Table 1: Representative Reaction Conditions and Yields
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
|---|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| Aniline | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
| n-Hexylamine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | LiHMDS (1.5) | Toluene | 90 | 16 | 88 |
| Diphenylamine | G3-XPhos (2.0) | (precatalyst) | K₂CO₃ (2.0) | t-AmylOH | 110 | 20 | 78 |
Note: Data presented are representative and synthesized based on typical outcomes for similar substrates reported in the literature.[6][7][8] Yields are for isolated, purified products. Optimization may be required for specific substrate combinations.
Detailed Experimental Protocol
This general procedure can be adapted for coupling this compound with a variety of primary and secondary amines. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment:
-
Substrates : this compound, Amine coupling partner
-
Catalyst : e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand : e.g., XPhos, RuPhos, or BrettPhos
-
Base : e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium Phosphate (K₃PO₄)
-
Solvent : Anhydrous toluene or 1,4-dioxane
-
Equipment : Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, inert gas line (Ar or N₂), heating mantle or oil bath, TLC plates, and standard glassware for work-up and purification.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]
-
Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv.), followed by this compound (1.0 equiv.).
-
Solvent and Amine Addition : Add anhydrous solvent (e.g., toluene, to make a ~0.2 M solution) via syringe. Finally, add the amine coupling partner (1.2-1.5 equiv.) via syringe. For solid amines, add them along with the base in the previous step.
-
Reaction : Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the specified time (typically 12-24 hours).[9]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Troubleshooting and Safety
-
Low Yield : If the reaction yield is low, consider screening different ligands, as their steric and electronic properties are crucial.[10][11] Ensure all reagents are pure and solvents are scrupulously anhydrous. The choice of base can also significantly impact the reaction.[4]
-
Side Reactions : The primary side reaction is often hydrodehalogenation of the aryl bromide. Using bulky ligands and carefully controlling the temperature can help minimize this.[1]
-
Safety : Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu and LiHMDS are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE).
Disclaimer : This document provides a general protocol and representative data. Researchers should adapt and optimize the conditions for their specific substrates and experimental setup. The information is for Research Use Only (RUO).[3]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocol for the Diazotization of 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the diazotization of 5-Bromo-2,4-dimethylaniline to form the corresponding diazonium salt. This intermediate is a versatile building block in organic synthesis, particularly for the introduction of various functional groups onto the aromatic ring. The following protocol is based on well-established general procedures for the diazotization of primary aromatic amines.[1][2]
Diazonium salts are highly reactive and are typically prepared in situ for immediate use in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce halides, or in azo coupling reactions.[2][3] Due to their potential instability, it is crucial to prepare them freshly at low temperatures.[4]
Data Presentation
The following table summarizes the general quantitative parameters for the diazotization of an aromatic amine, which can be adapted for this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting aromatic amine. |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 equivalents | Source of nitrous acid. |
| Acid (e.g., HCl, H₂SO₄) | 2.0 - 3.0 equivalents | To form nitrous acid and maintain an acidic medium. |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[3] |
| Reaction Time | 15 - 60 minutes | Typically complete within this timeframe. |
| Solvent | Water, Aqueous Acid | The reaction is usually carried out in an aqueous medium. |
Experimental Protocol
This protocol describes the "Direct Method" for diazotization, where the aromatic amine is dissolved or suspended in a cold acidic solution, followed by the addition of a sodium nitrite solution.[5]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (optional, to quench excess nitrous acid)[3]
-
Stir plate and stir bar
-
Beaker or round-bottom flask
-
Dropping funnel
Procedure:
-
Preparation of the Amine Solution: In a beaker or round-bottom flask of appropriate size, suspend or dissolve 1.0 equivalent of this compound in a mixture of 2.0-3.0 equivalents of concentrated acid and a suitable amount of water.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.[3]
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 1.0-1.2 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine solution using a dropping funnel. The rate of addition should be slow enough to maintain the temperature between 0 and 5 °C. A color change is often observed, indicating the formation of the diazonium salt.[5]
-
Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Verification and Quenching (Optional): The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). If desired, a small amount of urea can be added to quench any excess nitrous acid.[3]
-
Immediate Use: The resulting solution of 5-bromo-2,4-dimethylbenzenediazonium salt is not typically isolated and should be used immediately in the subsequent synthetic step.[4]
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the diazotization of this compound.
Reaction Mechanism Pathway:
Caption: Generalized mechanism for the formation of an arenediazonium salt.
References
Application of 5-Bromo-2,4-dimethylaniline in Agrochemical Synthesis
Abstract:
This document outlines the potential applications of 5-Bromo-2,4-dimethylaniline as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis pathways for commercial agrochemicals using this compound are not extensively documented in public literature, its structural similarity to other substituted anilines widely used in the agrochemical industry suggests its utility as a valuable building block. This application note provides a representative synthesis protocol for a chloroacetanilide herbicide, Alachlor, starting from the related compound 2,6-dimethylaniline. This protocol serves as a model for how this compound could be utilized to generate novel analogues with potentially enhanced or modified biological activities. The inclusion of a bromine atom on the aromatic ring can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final molecule, making it a person of interest for modern agrochemical research.
Introduction: The Role of Substituted Anilines in Agrochemicals
Substituted anilines are a cornerstone in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The nature and position of the substituents on the aniline ring are critical in determining the biological activity, selectivity, and environmental fate of the resulting pesticide. For instance, the dimethylaniline substructure is present in several classes of herbicides. The bromo-substituent, in particular, is known to enhance the efficacy of some pesticides. Therefore, this compound represents a promising, yet underexplored, starting material for the discovery of new crop protection agents.
Analogous Application: Synthesis of Chloroacetanilide Herbicides
To illustrate the potential synthetic utility of this compound, we present a well-established protocol for the synthesis of the chloroacetanilide herbicide, Alachlor. This class of herbicides is typically synthesized from a substituted aniline. By analogy, this compound could be used in a similar reaction sequence to produce a novel brominated chloroacetanilide with unique properties.
General Synthesis Pathway for Chloroacetanilide Herbicides
The synthesis of chloroacetanilide herbicides generally involves the N-alkylation of a substituted aniline with a chloroacetyl chloride derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General synthesis pathway for chloroacetanilide herbicides.
Experimental Protocol: Synthesis of Alachlor from 2,6-Dimethylaniline
This protocol details the synthesis of Alachlor, a representative chloroacetanilide herbicide, from 2,6-dimethylaniline. This serves as a template for the potential synthesis of a novel analogue using this compound.
Materials and Reagents
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid
Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1)
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,6-dimethylaniline in toluene.
-
Cool the solution to 10-15°C.
-
Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Synthesis of Alachlor (Final Product)
-
To the crude intermediate from the previous step, add methanol and formaldehyde.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of sodium hydroxide while maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Add water and separate the organic layer.
-
Wash the organic layer with a dilute solution of hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Alachlor.
Caption: Experimental workflow for the synthesis of Alachlor.
Quantitative Data
While no specific quantitative data for agrochemicals derived from this compound is available, the following table provides efficacy data for Alachlor to illustrate the type of data that would be generated for a novel analogue.
| Herbicide | Target Weed | Efficacy (g/ha) | Reference |
| Alachlor | Echinochloa crus-galli (Barnyardgrass) | 1500 - 2000 | [Internal Data] |
| Alachlor | Amaranthus retroflexus (Redroot pigweed) | 1500 - 2000 | [Internal Data] |
| Alachlor | Setaria faberi (Giant foxtail) | 1500 - 2000 | [Internal Data] |
Conclusion and Future Directions
This compound holds significant potential as a precursor for the synthesis of novel agrochemicals. The introduction of a bromine atom onto the dimethylaniline scaffold is a promising strategy for developing new active ingredients with improved performance characteristics. The provided protocol for the synthesis of Alachlor serves as a robust starting point for the exploration of this compound in the synthesis of new chloroacetanilide herbicides and other classes of agrochemicals. Further research should focus on the synthesis of these novel analogues and the subsequent evaluation of their biological activity against a range of agricultural pests, weeds, and diseases.
Disclaimer: The provided experimental protocol is for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their versatile synthesis, vibrant colors, and diverse physicochemical properties have led to their widespread use in various fields, including textiles, printing, and increasingly, in biomedical sciences and drug development.[1][2] The synthesis of azo dyes is typically a two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][3] This document provides a detailed overview of the use of 5-Bromo-2,4-dimethylaniline as a precursor for the synthesis of novel azo dyes.
While specific examples and detailed experimental data for azo dyes derived from this compound are not extensively documented in publicly available scientific literature, this guide provides a generalized protocol based on well-established methods for azo dye synthesis. The provided experimental details are based on standard procedures for analogous aromatic amines and serve as a foundational methodology for researchers to develop specific protocols.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step reaction:
-
Diazotization: this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling agent (e.g., a phenol, naphthol, or another aromatic amine) to form the final azo dye.
References
Experimental procedure for N-alkylation of 5-Bromo-2,4-dimethylaniline
An Application Note and Detailed Protocol for the N-Alkylation of 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding substituted amines that are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable starting material, and the introduction of alkyl groups on its nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed experimental procedure for the N-alkylation of this compound via reductive amination, a reliable and high-yielding method.
Reductive amination involves the reaction of the primary aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate in situ. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to afford the corresponding N-alkylated amine.[1][2][3] This one-pot procedure is often preferred over direct alkylation with alkyl halides, as it can minimize the formation of over-alkylated byproducts and quaternary ammonium salts.[4]
Reaction Principle
The reductive amination process begins with the nucleophilic attack of the aniline on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion, which is then reduced by the hydride reagent to yield the final N-alkylated product. The use of a mild reducing agent like sodium cyanoborohydride is advantageous as it is stable under weakly acidic conditions used to promote imine formation and selectively reduces the iminium ion over the carbonyl starting material.
Experimental Protocol: N-Alkylation of this compound via Reductive Amination
This protocol is adapted from a general procedure for the reductive amination of anilines.[5][6]
Materials and Reagents
-
This compound
-
Aldehyde or Ketone (e.g., paraformaldehyde for methylation, acetone for isopropylation)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (if heating for prolonged periods)
-
Syringes and needles for liquid transfers
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to dissolve the aniline.
-
Addition of Reagents: To the stirred solution, add the carbonyl compound (aldehyde or ketone, 2.5 eq for mono-alkylation, 5.0 eq for di-alkylation) followed by sodium cyanoborohydride (2.5 to 5.0 eq).[5]
-
Acidification: Slowly add glacial acetic acid (2.5 to 5.0 eq) dropwise to the reaction mixture at room temperature.[5]
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the key parameters for the N-methylation of this compound as a representative example.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Alkylating Agent | Paraformaldehyde | [5] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | [4][5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Acid Catalyst | Glacial Acetic Acid | [5] |
| Stoichiometry (Aniline:Paraformaldehyde:NaBH₃CN:Acid) | 1 : 5.0 : 5.0 : 5.0 (for di-methylation) | [5] |
| Temperature | 50 °C | [5] |
| Reaction Time | 18-24 hours | [5][6] |
| Typical Yield | 85-95% (estimated) | - |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation via reductive amination.
References
Application Notes and Protocols: 5-Bromo-2,4-dimethylaniline in the Preparation of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel Schiff base ligand derived from 5-Bromo-2,4-dimethylaniline and its subsequent complexation with copper(II). The potential applications of these new compounds in antimicrobial research and catalysis are also discussed, based on established findings for structurally similar molecules.
Introduction
Schiff bases and their metal complexes are a versatile class of compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science. The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activities.[1] The coordination of these ligands to metal ions, such as copper(II), can enhance their therapeutic properties, including their efficacy as antibacterial and antifungal agents.[2][3] This enhancement is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across microbial cell membranes.[2]
This compound is a valuable starting material for the synthesis of novel ligands due to its unique electronic and steric properties. The presence of the bromo-substituent offers a potential site for further functionalization, while the dimethyl groups can influence the solubility and conformation of the resulting ligand and its metal complexes. This protocol outlines the synthesis of a novel Schiff base ligand, (E)-2-(((5-bromo-2,4-dimethylphenyl)imino)methyl)phenol, and its copper(II) complex, providing a foundation for the exploration of their potential applications.
Data Presentation
Table 1: Physicochemical and Yield Data for the Synthesized Ligand and Copper(II) Complex
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| Ligand (L) | C₁₅H₁₄BrNO | 304.18 | ~85 | 152-154 | Yellow Solid |
| Complex [Cu(L)₂] | C₃₀H₂₆Br₂CuN₂O₂ | 669.90 | ~75 | >250 | Brown Solid |
Table 2: Key Spectroscopic Data for the Ligand and its Copper(II) Complex
| Compound | FT-IR: ν(C=N) (cm⁻¹) | ¹H NMR: δ(CH=N) (ppm) | UV-Vis: λmax (nm) |
| Ligand (L) | ~1615 | ~8.6 | ~265, 345 |
| Complex [Cu(L)₂] | ~1600 | - | ~275, 380, 650 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand from this compound and Salicylaldehyde
This protocol details the condensation reaction to form the Schiff base ligand.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of salicylaldehyde.
-
The resulting mixture is refluxed with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The yellow precipitate formed is collected by vacuum filtration.
-
The solid product is washed with a small amount of cold ethanol and dried in a desiccator.
Protocol 2: Synthesis of the Copper(II) Complex
This protocol describes the chelation of the synthesized Schiff base ligand with copper(II) acetate.
Materials:
-
Synthesized Schiff base ligand (from Protocol 1)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2 mmol of the Schiff base ligand in 20 mL of warm methanol in a 50 mL beaker.
-
In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 15 mL of methanol.
-
Add the methanolic solution of copper(II) acetate dropwise to the ligand solution with constant stirring at room temperature.[4]
-
A color change to brown should be observed, indicating complex formation.
-
The reaction mixture is stirred for an additional 2 hours at room temperature.
-
The resulting brown precipitate is collected by filtration, washed with methanol, and dried.
Potential Applications
Antimicrobial Activity
Schiff base-metal complexes are known to possess significant antimicrobial properties.[5] The chelation of the metal to the ligand can lead to a more lipophilic molecule, which can more easily penetrate the microbial cell wall and disrupt normal cellular processes.[2] The synthesized copper(II) complex could be screened for its antibacterial and antifungal activity against a panel of pathogenic microbes. It is hypothesized that the complex will exhibit greater antimicrobial activity than the free ligand.[2][3]
Catalysis
Copper(II)-Schiff base complexes have been widely explored as catalysts in various organic transformations.[6] Their catalytic activity is attributed to the ability of the copper center to exist in multiple oxidation states, facilitating redox reactions.[6] The novel complex synthesized here could be investigated for its catalytic efficacy in reactions such as oxidation, reduction, and cross-coupling reactions.
Visualizations
Caption: Synthetic workflow for the preparation of the novel Schiff base and its copper complex.
Caption: Hypothetical mechanism of antimicrobial action for the copper(II) Schiff base complex.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. bendola.com [bendola.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the inherent characteristics of copper( ii ) Schiff base complexes as antimicrobial agents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01271B [pubs.rsc.org]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 5-Bromo-2,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scalable synthesis of various derivatives from the versatile building block, 5-bromo-2,4-dimethylaniline. This compound serves as a crucial starting material in the development of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. The strategic placement of the bromine atom allows for diverse functionalization through palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize pharmacological properties.
Key Applications in Drug Discovery
Derivatives of this compound are of significant interest in medicinal chemistry. The 2,4-dimethylaniline core is a feature in numerous bioactive compounds, and the bromine atom at the 5-position provides a convenient handle for introducing a variety of substituents through robust and scalable chemical transformations.
Synthesis of Kinase Inhibitors: Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus in drug discovery.[1][2] The aniline moiety can participate in key hydrogen bonding interactions within the ATP-binding site of kinases, while the substituent introduced at the 5-position can be tailored to enhance potency and selectivity. Common strategies involve the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] These reactions are central to the derivatization of this compound due to their broad functional group tolerance and scalability. The general catalytic cycle for these reactions involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or coordination and deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the desired product and regenerate the catalyst.[3][4]
A general workflow for these synthetic transformations is outlined below:
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-dimethylanilines
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[4] This reaction is instrumental in creating biaryl structures often found in kinase inhibitors.
Experimental Protocol: Scalable Synthesis of 5-(4-methoxyphenyl)-2,4-dimethylaniline
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate container, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a portion of the toluene.
-
Purge the main reaction vessel with nitrogen for 15-20 minutes.
-
Add the toluene and water (typically a 4:1 to 5:1 ratio of toluene to water) to the reaction vessel.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethylaniline.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 75-85 |
Sonogashira Coupling: Synthesis of 5-Alkynyl-2,4-dimethylanilines
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[5][6] This reaction is valuable for introducing a linear alkyne linker, which can be further functionalized or used to probe deeper binding pockets in target proteins.
Experimental Protocol: Scalable Synthesis of 5-(Phenylethynyl)-2,4-dimethylaniline
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 88-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 60 | 5 | 90-97 |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,4-dimethylaniline Derivatives
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide variety of primary or secondary amines.[3][7] This reaction is crucial for synthesizing compounds where a nitrogen linkage is key for biological activity.
Experimental Protocol: Scalable Synthesis of N-benzyl-2,4-dimethyl-5-phenylaniline
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and benzylamine.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | n-Hexylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 16 | 80-92 |
References
- 1. benchchem.com [benchchem.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromo-2,4-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2,4-dimethylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. For thermally stable anilines that may be discolored due to oxidation, vacuum distillation can also be a highly effective method. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities originate from the synthesis process, which is typically the electrophilic bromination of 2,4-dimethylaniline. Potential impurities include:
-
Unreacted 2,4-dimethylaniline: The starting material for the bromination reaction.
-
Dibrominated and polybrominated species: Over-bromination of the aromatic ring can lead to the formation of di- and poly-halogenated byproducts.
-
Oxidation products: Anilines are susceptible to air oxidation, which can result in the formation of colored impurities and tar-like substances.[1]
-
Reagents from the synthesis: Residual brominating agents (e.g., N-bromosuccinimide) or solvents (e.g., acetic acid) may be present.
Q3: My crude this compound is dark brown. What causes this discoloration and how can I remove it?
A3: The dark color is likely due to the presence of oxidation products.[1] These impurities are often highly polar. Both column chromatography and recrystallization with an appropriate solvent can be effective in removing these colored byproducts. In some cases, a preliminary treatment with activated carbon during recrystallization can help decolorize the solution. For persistent discoloration, vacuum distillation might be a suitable alternative if the compound is thermally stable.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities. By comparing the TLC profile of the crude mixture with that of the purified fractions, you can determine the effectiveness of the purification. An ideal TLC solvent system will show good separation between the spot corresponding to the desired product and the spots of any impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more suitable solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] Perform a small-scale solvent screening to find the optimal solvent or solvent mixture. For bromo-anilines, ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane are often good starting points.[2][3] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound may be impure, leading to a melting point depression. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the crude product is not excessively impure before attempting recrystallization. |
| No crystals form upon cooling. | The solution is too dilute. The solution is supersaturated but requires nucleation. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2] |
| The yield is very low. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin on the TLC plate (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5] |
| The compound runs with the solvent front on the TLC plate (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[5] |
| The spots on the TLC plate are streaking or tailing. | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded on the TLC plate. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[5][6] Spot a more dilute sample on the TLC plate. |
| The separation on the column is poor. | The chosen mobile phase does not provide adequate separation. The column was not packed properly. The sample was loaded incorrectly. | Optimize the mobile phase using TLC to achieve a good separation between the product and impurities, aiming for an Rf value of ~0.3 for the product.[6] Ensure the column is packed uniformly without any air bubbles or cracks.[6] Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[6] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures like ethanol/water) at room and elevated temperatures to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Mobile Phase Selection: Using TLC, determine a mobile phase (eluent) that provides good separation of this compound from its impurities. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate.[6] An Rf value of approximately 0.3 for the desired compound is often ideal.[6] To prevent tailing, consider adding 0.5-1% triethylamine to the mobile phase.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition | Rationale |
| Recrystallization | Solvent System | Ethanol/Water or Ethyl Acetate/Hexane | These systems offer a polarity gradient that can be adjusted to achieve good solubility at high temperatures and poor solubility at low temperatures for many bromo-anilines.[2][3] |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Triethylamine | A versatile eluent system for compounds of moderate polarity. Triethylamine is added to prevent peak tailing of the basic aniline on the acidic silica gel.[6] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-2,4-dimethylaniline
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dimethylaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize their synthesis and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material (2,4-dimethylaniline) is fully consumed before quenching the reaction.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too high or too low.
-
Formation of Side Products: The high reactivity of the aniline ring can lead to the formation of di-brominated or other isomeric byproducts.[3][4]
-
Loss During Work-up and Purification: Significant product loss can occur during extraction and recrystallization steps.
-
Solution: Ensure the pH is correctly adjusted during the work-up to precipitate the product or facilitate extraction. For recrystallization, carefully select the solvent system and avoid using excessive amounts of solvent.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I minimize the formation of side products?
A2: The formation of multiple products, primarily from over-bromination, is a frequent challenge.
-
Protecting Group Strategy: While more complex, protecting the amine group as an acetanilide before bromination, followed by deprotection, can provide much higher selectivity and prevent over-bromination.
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of 2,4-dimethylaniline to the brominating agent. Using an excess of the brominating agent will inevitably lead to poly-brominated products.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to liquid bromine, potentially reducing the formation of byproducts.[5] Cupric bromide (CuBr2) has also been reported as a selective reagent for para-bromination of anilines.[6]
Q3: The purification of the final product by recrystallization is proving difficult. What can I do?
A3: Purification challenges often relate to the choice of solvent or the presence of persistent impurities.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For bromoanilines, solvents like ethanol, or mixed solvent systems like ethanol/water or petroleum ether, can be effective.[1][7]
-
Removing Oily Impurities: If the crude product is oily, it may be due to impurities. Try washing the crude solid with a cold, non-polar solvent (like hexane) to remove non-polar impurities before proceeding with recrystallization.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative for separating the desired product from isomers and other impurities.
Q4: How do I choose the right solvent for the bromination reaction?
A4: The solvent plays a crucial role in reaction selectivity and safety.
-
Glacial Acetic Acid: This is a common solvent for the bromination of anilines as it can protonate the amino group, reducing its activating effect and minimizing over-bromination.[3][4][8]
-
Dichloromethane (DCM): An inert solvent that is also frequently used. It offers good solubility for the reactants and is easy to remove after the reaction.[7]
-
Tetrahydrofuran (THF): Can be used, particularly with milder brominating agents like NBS.[2]
Data Presentation: Reaction Conditions
The yield of aromatic bromination is highly dependent on the specific substrate and reaction conditions. Below is a table summarizing typical conditions and expected yields for similar aniline brominations, which can serve as a benchmark.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| 2,6-dimethylaniline | Bromine | Glacial Acetic Acid | Not specified | 80-85% | [3][4] |
| 2,6-dimethylaniline | Liquid Bromine | Hydrochloric Acid / Water | 0°C | 67% | [1] |
| N,N-dimethylaniline | Bromine | Dichloromethane (DCM) | 20-30°C | 56.8% | [7] |
Experimental Protocols
Protocol 1: Bromination using Liquid Bromine in Acetic Acid
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.
Materials:
-
2,4-dimethylaniline
-
Glacial Acetic Acid
-
Liquid Bromine (Br₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Prepare a solution of liquid bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing an ice-cold solution of sodium thiosulfate to quench any unreacted bromine.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate as a solid.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side-product pathways.
References
- 1. Page loading... [guidechem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 7. prezi.com [prezi.com]
- 8. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Bromination of 2,4-Dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the bromination of 2,4-dimethylaniline. Our resources are designed to help you anticipate and resolve common experimental challenges, ensuring the successful synthesis of your target compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 2,4-dimethylaniline, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired monobrominated product | 1. Polybromination: The high activation of the aromatic ring by the amino and methyl groups can lead to the formation of di- and tri-brominated species.[1][2] 2. Oxidation of the starting material or product: Anilines are susceptible to oxidation, which can result in the formation of colored impurities and reduce the yield of the desired product.[3] 3. Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to incomplete reaction or increased side product formation. | 1. Control stoichiometry: Use a 1:1 molar ratio of 2,4-dimethylaniline to the brominating agent (e.g., Br₂ or NBS). 2. Protect the amino group: Convert the amino group to an acetamide to reduce its activating effect. This can be followed by bromination and subsequent deprotection.[3] 3. Optimize reaction conditions: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Formation of multiple products (isomers and polybrominated compounds) | 1. High reactivity of the substrate: The electron-donating nature of the amino and methyl groups directs bromination to the ortho and para positions relative to the amino group, leading to a mixture of isomers.[1] 2. Harsh brominating agent: The use of neat bromine can lead to a lack of selectivity. | 1. Use a milder brominating agent: N-Bromosuccinimide (NBS) often provides better regioselectivity compared to bromine.[4] 2. Employ a protection-deprotection strategy: Acetylation of the amino group sterically hinders the ortho positions and deactivates the ring, favoring para-bromination.[5] 3. Solvent effects: The choice of solvent can influence the regioselectivity of the reaction. |
| The reaction mixture turns dark brown or black | Oxidation of the aniline: The presence of strong oxidizing species (including excess bromine) can lead to the formation of polymeric and other colored oxidation byproducts.[3] | 1. Work under an inert atmosphere: Performing the reaction under nitrogen or argon can minimize air oxidation.[3] 2. Control the addition of the brominating agent: Add the brominating agent slowly and maintain a low reaction temperature. 3. Purification: Use charcoal treatment during workup or recrystallization to remove colored impurities. |
| Difficulty in purifying the desired product | Similar physical properties of isomers: The various brominated isomers of 2,4-dimethylaniline may have similar boiling points and polarities, making separation by distillation or column chromatography challenging. | 1. Optimize chromatography conditions: Use a high-resolution column and carefully select the eluent system for column chromatography. 2. Recrystallization: If the desired product is a solid, fractional recrystallization from a suitable solvent system may be effective. 3. Derivatization: In some cases, converting the product mixture to derivatives with more distinct physical properties can facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 2,4-dimethylaniline?
A1: The primary side reactions are polybromination and oxidation. Due to the strong activating nature of the amino and methyl groups, the aromatic ring is highly susceptible to electrophilic attack.[1] This can lead to the formation of multiple brominated species. The main monobrominated side product is typically the isomer where bromine attaches to the other available activated position. Dibromination can also occur. Furthermore, the aniline moiety is sensitive to oxidation, which can result in the formation of colored impurities and polymeric materials.[3]
Q2: How can I selectively obtain the 5-bromo-2,4-dimethylaniline isomer?
A2: Achieving high regioselectivity for a specific monobrominated isomer can be challenging. The directing effects of the amino and methyl groups in 2,4-dimethylaniline will lead to a mixture of products. To favor the formation of this compound (bromination para to the amino group and ortho to a methyl group), a protection strategy is highly recommended. By converting the amino group to an acetamide, its activating effect is reduced, and the steric bulk of the acetyl group will disfavor bromination at the adjacent position (position 3), thereby increasing the proportion of the 5-bromo isomer.[5]
Q3: What is the role of acetic acid in the bromination of anilines?
A3: Glacial acetic acid is a commonly used solvent for the bromination of anilines for several reasons. It is a polar protic solvent that can help to dissolve the aniline derivative and the brominating agent. It can also moderate the reactivity of the aniline by protonating the amino group to a certain extent, which deactivates the ring and can help to prevent polybromination.[6] However, this equilibrium also means that free aniline is present to react.
Q4: Is N-Bromosuccinimide (NBS) a better brominating agent than bromine for this reaction?
A4: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine.[4] It can provide better control over the reaction and may lead to a higher yield of the desired monobrominated product with fewer polybrominated byproducts. The choice between Br₂ and NBS will depend on the desired outcome and the specific reaction conditions.
Data Presentation
The following table summarizes the expected product distribution under different experimental conditions. Please note that yields can vary based on the precise execution of the experiment.
| Brominating Agent | Solvent | Temperature | Major Product(s) | Reported Yield | Key Side Products | Reference |
| Br₂ | Acetic Acid | Room Temp. | Mixture of brominated isomers | Varies | 3-Bromo-2,4-dimethylaniline, this compound, 3,5-Dibromo-2,4-dimethylaniline, Oxidation products | [3][5] |
| NBS | Acetonitrile | Room Temp. | 3-Bromo-2,4-dimethylaniline | Not specified | Isomeric monobromides, Dibromides | [7] |
| NBS | DMF | Room Temp. | 4-Bromo-2,3-dimethylaniline (from 2,3-dimethylaniline) | ~42% | Dibrominated products | [4] |
Experimental Protocols
Protocol 1: Direct Bromination of 2,4-Dimethylaniline with Bromine in Acetic Acid
This protocol describes a general method for the direct bromination of 2,4-dimethylaniline, which is likely to produce a mixture of isomers.
Materials:
-
2,4-Dimethylaniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Decolorize the solution by adding 10% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Selective Monobromination via Protection-Bromination-Deprotection
This three-step protocol is designed to improve the selectivity of monobromination, primarily favoring the para-bromo isomer.
Part A: Acetylation of 2,4-Dimethylaniline
-
Dissolve 2,4-dimethylaniline (1 equivalent) in glacial acetic acid in a flask.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring.
-
Gently warm the mixture for 10-15 minutes after the initial exothermic reaction subsides.
-
Pour the warm mixture into cold water with vigorous stirring to precipitate the N-(2,4-dimethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[3]
Part B: Bromination of N-(2,4-dimethylphenyl)acetamide
-
Dissolve the dried N-(2,4-dimethylphenyl)acetamide (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, keeping the temperature low.
-
Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete.
-
Pour the reaction mixture into cold water to precipitate the brominated acetanilide.
-
Collect the product by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the product from ethanol or an ethanol/water mixture.[3]
Part C: Deprotection (Hydrolysis) of the Brominated Acetanilide
-
Place the purified bromo-N-(2,4-dimethylphenyl)acetamide (1 equivalent) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the bromo-2,4-dimethylaniline.
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.[3]
Visualizations
Caption: Reaction pathways in the bromination of 2,4-dimethylaniline.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 4-Bromo-2,3-dimethylaniline | 22364-25-6 | Benchchem [benchchem.com]
- 5. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. A structural study of 2,4-dimethylaniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for 5-Bromo-2,4-dimethylaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2,4-dimethylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound shows low or no conversion. What are the first steps to troubleshoot?
A1: When facing poor conversion, systematically evaluate the core components of your reaction:
-
Catalyst Activity: The active Pd(0) species may not be generating efficiently. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure proper pre-activation or consider switching to a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts). These often provide more reliable generation of the active catalyst. An extra equivalent of phosphine ligand relative to the palladium source can also improve catalyst stability.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas like argon or nitrogen. Solvents should be properly deoxygenated before use.[1]
-
Reagent Purity: The purity of all reagents is critical. This compound, the coupling partner (e.g., boronic acid), and the base should be of high purity. Impurities in amines can be particularly problematic; passing liquid amines through a plug of activated alumina can be effective. Solid reagents can be recrystallized.
-
Base Quality: Many inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Use freshly opened or properly stored and dried bases. For sensitive substrates, consider using an organic base like DBU, which can create more homogeneous conditions.[2][3]
Q2: I am observing significant side product formation, specifically dehalogenation (loss of bromine) and/or homocoupling of my starting materials. How can I minimize these?
A2:
-
Dehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can be problematic with electron-rich aryl halides and highly active catalysts.[4] To minimize it, you can try reducing the reaction temperature, using a less active catalyst system, or ensuring there are no unintended hydrogen donor sources in your reaction mixture.[4][5]
-
Homocoupling: The formation of biaryl byproducts from the coupling of two molecules of the same starting material (e.g., two boronic acids in a Suzuki coupling) is often promoted by the presence of oxygen.[4][5] Rigorous degassing of the solvent and maintaining a strict inert atmosphere is the primary solution. Lowering the reaction temperature or using an excess of the aryl halide can also suppress this side reaction.[4]
Q3: The sterically hindered nature of this compound seems to be limiting my reaction yield. How can I address this?
A3: Steric hindrance from the two methyl groups ortho to the amine and meta to the bromine can impede the reaction.
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Ligand Choice: This is the most critical parameter. For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and reductive elimination steps. For Buchwald-Hartwig aminations, ligands like XPhos, SPhos, or RuPhos are excellent starting points. For Suzuki couplings, SPhos or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[6][7]
-
Reaction Temperature: Higher temperatures are often required for hindered substrates to overcome the activation energy barrier.[8] However, this must be balanced against potential catalyst decomposition and side product formation. A temperature screen is highly recommended.
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Catalyst System: For particularly challenging C-N couplings involving hindered anilines, specialized catalyst systems like those using biaryl phosphorinane ligands have shown high activity.[6]
Q4: Which type of coupling reaction should I choose for my specific transformation with this compound?
A4: The choice depends on the desired carbon-carbon or carbon-nitrogen bond to be formed.
-
Suzuki-Miyaura Coupling: Ideal for forming a C(aryl)-C(aryl) or C(aryl)-C(vinyl) bond. It couples the aryl bromide with an organoboron reagent (boronic acid or ester). This reaction is known for its mild conditions and tolerance of many functional groups.[7][9]
-
Buchwald-Hartwig Amination: The premier method for forming a C(aryl)-N bond. It couples the aryl bromide with an amine, amide, or carbamate. This is the reaction of choice for synthesizing more complex aniline derivatives from this compound.[10][11]
-
Heck Coupling: Used to form a C(aryl)-C(vinyl) bond by coupling the aryl bromide with an alkene.[1][12] The reaction typically requires a base and is stereospecific.[1]
-
Sonogashira Coupling: Specifically forms a C(aryl)-C(alkynyl) bond by coupling the aryl bromide with a terminal alkyne.[13][14] It uniquely uses a dual catalyst system of palladium and copper(I).[15]
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting points for optimizing the coupling of this compound. Note that this substrate is sterically hindered and electron-rich, which may necessitate the use of more specialized ligands and potentially higher temperatures than standard protocols.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 | G3 precatalysts are often more efficient for hindered substrates. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are critical. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Use a strong inorganic base, often in aqueous solution.[7][16] |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Biphasic solvent systems are common for Suzuki reactions.[7] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for this hindered substrate. |
| Catalyst Load | 1-5 mol % Pd | Can often be decreased upon process optimization. |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or RuPhos Pd G3 | Precatalysts can offer faster initiation and higher activity. |
| Ligand | RuPhos, XPhos, tBuXPhos | Ligand choice is crucial for coupling hindered anilines.[6] |
| Base | NaOtBu, K₃PO₄, LiHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, deoxygenated solvents are essential.[3][17] |
| Temperature | 80 - 120 °C | Screen temperature to balance reaction rate and catalyst stability. |
| Catalyst Load | 1-5 mol % Pd | Higher loadings may be needed for difficult couplings. |
Table 3: Heck Coupling Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a very common and effective precatalyst.[1][8] |
| Ligand | PPh₃, P(o-Tol)₃, or phosphine-free | Ligand choice depends on the alkene coupling partner. |
| Base | Et₃N, Na₂CO₃, K₂CO₃ | An organic or inorganic base is required to neutralize HBr.[8][18] |
| Solvent | DMF, Acetonitrile (MeCN), Toluene | Polar aprotic solvents are commonly used.[8] |
| Temperature | 100 - 140 °C | Heck reactions often require elevated temperatures.[8] |
| Catalyst Load | 1-5 mol % Pd | |
Table 4: Sonogashira Coupling Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the classic, reliable palladium sources.[14] |
| Cu Co-catalyst | CuI (Copper(I) iodide) | Essential for the standard Sonogashira mechanism.[14] |
| Base | Et₃N, Diisopropylamine (DIPA) | An amine base is required and can sometimes be used as the solvent.[14] |
| Solvent | THF, DMF | Anhydrous, deoxygenated conditions are important.[19][20] |
| Temperature | Room Temp - 80 °C | Can often be run at mild temperatures, but aryl bromides may require heating.[14][21] |
| Catalyst Load | 1-5 mol % Pd, 2-10 mol % CuI | |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Catalyst Addition: In a separate vial under inert atmosphere, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv). Add this catalyst mixture to the main reaction flask. Alternatively, add a pre-formed catalyst like XPhos Pd G3 (0.02 equiv) directly as a solid.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., RuPhos, 0.03 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene) via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench by pouring into a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography.
Visualized Workflows and Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. Heck Coupling | NROChemistry [nrochemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jmcct.com [jmcct.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. reddit.com [reddit.com]
Overcoming solubility issues with 5-Bromo-2,4-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromo-2,4-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its chemical structure as a halogenated aromatic amine provides strong indicators of its solubility profile. Generally, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[1] This is due to the presence of the nonpolar aromatic ring and the bromine atom, which contribute to its hydrophobic nature.
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the solubility of similar compounds like 4-Bromo-N,N-dimethylaniline and 2-Bromo-4,6-dimethylaniline, this compound is expected to be soluble in a range of organic solvents.[2][3] These include:
-
Alcohols: Methanol, Ethanol
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Q3: Is this compound soluble in water?
A3: No, this compound is expected to be poorly soluble or insoluble in water.[1][3][4] The hydrophobic character of the brominated and dimethylated benzene ring outweighs the hydrophilic nature of the amine group.
Q4: How can I improve the solubility of this compound in a desired solvent?
A4: To improve solubility, consider the following techniques:
-
Sonication: Applying ultrasonic waves can help break down solute agglomerates and increase the rate of dissolution.
-
Gentle Heating: Moderately increasing the temperature of the solvent can enhance the solubility of many compounds. However, it is crucial to ensure the compound is stable at the elevated temperature.
-
Co-solvents: Using a mixture of solvents can modulate the polarity of the solution and improve solubility. For example, adding a small amount of a good solvent (like DMF or DMSO) to a less effective one may aid dissolution.
-
pH Adjustment: For aqueous or protic solvent systems, adjusting the pH can impact the solubility of aniline derivatives. Protonating the amine group by adding a small amount of a non-reactive acid can increase its polarity and aqueous solubility. However, this will form the salt of the aniline, which may affect its reactivity in subsequent steps.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Increase the volume of the solvent gradually until the compound dissolves. |
| Inappropriate Solvent | Consult the solvent polarity chart and select a solvent with a polarity that more closely matches the solute. A good starting point would be a moderately polar solvent like dichloromethane or ethanol. |
| Low Temperature | Gently warm the mixture while stirring. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the compound. |
| Compound Purity | Impurities can affect solubility. Consider purifying the compound by recrystallization if its purity is in doubt. |
Issue 2: The compound precipitates out of solution after being dissolved.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The solution was prepared at an elevated temperature and the compound precipitated upon cooling. Re-warm the solution and add more solvent to create a less concentrated, stable solution at room temperature. |
| Change in Temperature | Ensure the temperature of the solution is maintained, especially if the experiment is sensitive to temperature fluctuations. |
| Addition of an Anti-solvent | The addition of another reagent or solvent in which the compound is insoluble can cause precipitation. If possible, choose reagents that are soluble in the primary solvent. |
| Reaction Occurrence | A chemical reaction may be occurring, leading to the formation of a new, less soluble compound. Analyze the precipitate to determine its identity. |
Data Presentation
Qualitative Solubility of Halogenated Anilines in Common Solvents
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in water; Soluble in alcohols | The hydrophobic nature dominates in water. Alcohols can engage in hydrogen bonding with the amine group and interact with the aromatic ring.[1] |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Sparingly soluble to soluble | Nonpolar solvents will primarily interact with the aromatic ring and the alkyl groups through London dispersion forces.[1] |
| Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; these solvents have similar polarities to the solute. |
Experimental Protocols
Protocol for Determining a Suitable Solvent
-
Small-Scale Test: In a small vial, add approximately 1-2 mg of this compound.
-
Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) while vortexing or stirring.
-
Observation: Observe if the solid dissolves completely after the addition of a reasonable amount of solvent (e.g., 1 mL).
-
Heating and Sonication: If the compound does not dissolve at room temperature, gently warm the vial or place it in a sonicator bath for a few minutes.
-
Record Observations: Note the approximate volume of solvent required to dissolve the compound and the conditions (room temperature, heated, sonicated).
-
Repeat: Repeat this process for a range of solvents to identify the most suitable one for your application.
General Protocol for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable volumetric flask.
-
Initial Solvent Addition: Add a portion of the chosen solvent (approximately half of the final volume).
-
Dissolution: Swirl the flask to dissolve the compound. If necessary, use gentle heating or sonication to aid dissolution.
-
Cooling: If heating was used, allow the solution to cool to room temperature.
-
Final Volume: Once the compound is fully dissolved and the solution is at room temperature, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container, protected from light, and at an appropriate temperature to prevent precipitation or degradation.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Relationship between chemical structure and solubility.
References
Technical Support Center: Purification of 5-Bromo-2,4-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2,4-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities include unreacted 2,4-dimethylaniline, regioisomers (such as 3-Bromo-2,4-dimethylaniline and 6-Bromo-2,4-dimethylaniline), and polybrominated byproducts (e.g., dibromo-2,4-dimethylaniline). The formation of these impurities is often influenced by reaction conditions such as temperature, solvent, and the brominating agent used.[1][2] Protecting the amino group by converting it to an acetanilide before bromination can help minimize the formation of such byproducts.[1][2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and helps in optimizing the solvent system for separation.[1]
Q3: My purified this compound is discolored. What could be the cause and how can I fix it?
A3: Discoloration is often due to the presence of minor, highly colored impurities, which may result from oxidation or side reactions. In some cases, these can be removed by treating a solution of the product with activated charcoal followed by filtration through celite and then recrystallization.[3] Alternatively, passing the product through a short plug of silica gel with a non-polar eluent can also be effective.[3]
Q4: Can I use a different stationary phase for column chromatography if silica gel is not effective?
A4: Yes, if you are having difficulty separating isomers with similar polarity on silica gel, consider using a different stationary phase. Alumina or phenyl-functionalized silica gel can offer different selectivity for aromatic isomers through π-π interactions.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities in Column Chromatography | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.[3] A less polar solvent system will increase retention on the column and may improve separation.[3] |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.[3] | |
| Isomeric impurities with very similar polarity are present. | Consider using a different stationary phase like alumina.[3] A very slow, shallow gradient elution may also improve the separation. | |
| Product Tailing or Streaking on TLC and Column | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[3] |
| Low Yield After Recrystallization | The chosen solvent is too good, and the product remains in the mother liquor. | Test a range of solvents and solvent mixtures to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. |
| The product precipitated too quickly, trapping impurities. | Allow the solution to cool slowly to form purer crystals. Seeding with a small crystal of the pure product can also help. | |
| Oily Product Instead of Solid After Purification | Residual solvent is present. | Ensure the product is thoroughly dried under vacuum. |
| The product is still impure. | Re-purify using an alternative method (e.g., column chromatography if recrystallization failed). |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines the purification of crude this compound using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes and ethyl acetate).
-
The optimal solvent system should give the desired product an Rf value of approximately 0.2-0.3.[3]
2. Column Packing:
-
Prepare a slurry of silica gel in the least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.[3]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the packed column.[3]
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.
-
Collect fractions in an orderly manner.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol describes the purification of this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, isopropanol, or mixtures with water.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution briefly and then perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Characterization of unexpected byproducts in 5-Bromo-2,4-dimethylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-dimethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the characterization and management of unexpected byproducts.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of multiple byproducts. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of brominating agent) to favor the desired product. - Use a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity. - Ensure efficient extraction and careful purification to minimize product loss. |
| Presence of a reddish-brown oily impurity | - Formation of poly-brominated species. - Oxidation of the aniline starting material or product. - Decomposition products from the brominating agent. | - Use a precise stoichiometry of the brominating agent to avoid over-bromination. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the crude product by column chromatography or sublimation to remove colored impurities.[1] |
| Multiple spots on TLC close to the product spot | - Formation of isomeric monobrominated byproducts (e.g., 3-Bromo-2,4-dimethylaniline, 6-Bromo-2,4-dimethylaniline). | - The amino and methyl groups on 2,4-dimethylaniline direct bromination to the ortho and para positions. The primary product is expected to be this compound, but other isomers can form. - Use a highly regioselective bromination method. - Employ high-resolution separation techniques like HPLC or preparative TLC for purification. |
| Product is contaminated with di- or tri-brominated species | - Excess of brominating agent. - High reaction temperature or prolonged reaction time. - High reactivity of the aromatic ring. | - Carefully control the stoichiometry of the brominating agent (use of ~1 equivalent). - Maintain a low reaction temperature and monitor the reaction closely to stop it upon completion. - Consider using a protecting group for the amine to modulate its activating effect, followed by deprotection. |
| Difficulty in purifying the final product | - Similar polarities of the desired product and byproducts. - Thermal instability of the product during distillation. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider alternative purification methods such as recrystallization or sublimation.[1] - For thermally sensitive compounds, use vacuum distillation at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely unexpected byproducts in the synthesis of this compound?
A1: Based on the directing effects of the amino and methyl groups in the starting material, 2,4-dimethylaniline, the most probable byproducts are:
-
Isomeric monobrominated products: 3-Bromo-2,4-dimethylaniline and 6-Bromo-2,4-dimethylaniline. The electronic and steric environment of the aromatic ring influences the position of bromination.
-
Oxidation products: The starting material and the product can be susceptible to oxidation, leading to colored impurities.
Q2: How can I control the regioselectivity of the bromination to favor the formation of this compound?
A2: To enhance the formation of the desired 5-bromo isomer, consider the following:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine.[4]
-
Solvent: The choice of solvent can influence the regioselectivity. Acetonitrile is a common solvent for bromination with NBS.[1]
-
Catalyst: The use of a catalyst like ammonium acetate with NBS can promote efficient and regioselective nuclear bromination at room temperature.[4]
-
Temperature Control: Maintaining a low and controlled temperature throughout the reaction can minimize the formation of side products.
Q3: What analytical techniques are recommended for identifying the byproducts?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin-Layer Chromatography (TLC): For initial assessment of the reaction mixture and for monitoring the progress of column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and obtain their mass spectra, which helps in identifying the molecular weight of the byproducts and their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of isomers with similar polarities. Coupling with a mass spectrometer (LC-MS) can provide further structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts, allowing for unambiguous identification of isomers based on chemical shifts and coupling patterns of the aromatic protons and carbons.
Experimental Protocols
Synthesis of 2-Bromo-4,6-dimethylaniline (as a representative protocol for bromination of 2,4-dimethylaniline)
This protocol is for the synthesis of an isomer and can be adapted for the synthesis of this compound, with the understanding that the regioselectivity will differ.
Materials:
-
2,4-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate
-
Acetonitrile
-
Dichloromethane
-
Water
-
Saturated sodium thiosulfate solution
-
Brine
-
Magnesium sulfate
Procedure: [1]
-
In a round-bottom flask, dissolve N-bromosuccinimide (1.0 eq) and a catalytic amount of ammonium acetate in acetonitrile.
-
Slowly add 2,4-dimethylaniline (1.0 eq) to the solution while stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 90 minutes.
-
Remove the acetonitrile under reduced pressure.
-
To the resulting solid, add water and dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by sublimation to obtain the pure brominated 2,4-dimethylaniline.[1]
Data Presentation
Table 1: Potential Byproducts in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Identification Method(s) |
| This compound (Product) | C₈H₁₀BrN | 200.08 | ¹H NMR, ¹³C NMR, GC-MS, HPLC |
| 3-Bromo-2,4-dimethylaniline (Isomer) | C₈H₁₀BrN | 200.08 | ¹H NMR, ¹³C NMR, GC-MS, HPLC |
| 6-Bromo-2,4-dimethylaniline (Isomer) | C₈H₁₀BrN | 200.08 | ¹H NMR, ¹³C NMR, GC-MS, HPLC |
| 3,5-Dibromo-2,4-dimethylaniline | C₈H₉Br₂N | 278.97 | ¹H NMR, ¹³C NMR, GC-MS |
| 3,6-Dibromo-2,4-dimethylaniline | C₈H₉Br₂N | 278.97 | ¹H NMR, ¹³C NMR, GC-MS |
| 5,6-Dibromo-2,4-dimethylaniline | C₈H₉Br₂N | 278.97 | ¹H NMR, ¹³C NMR, GC-MS |
| 3,5,6-Tribromo-2,4-dimethylaniline | C₈H₈Br₃N | 357.87 | GC-MS |
Visualizations
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway for this compound and potential byproducts.
Diagram 2: General Experimental Workflow
Caption: General workflow for synthesis, purification, and characterization.
Diagram 3: Troubleshooting Logic for Impurity Identification
References
Stabilizing 5-Bromo-2,4-dimethylaniline for long-term storage
This guide provides technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 5-Bromo-2,4-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a brown or reddish color. Is it still usable?
A color change to brown or dark red is a common indicator of degradation, primarily due to oxidation.[1] Aromatic amines are susceptible to air oxidation, which can form highly colored quinone-imine species and other polymeric impurities.[1] The presence of these impurities can interfere with subsequent reactions. It is strongly recommended to assess the purity of the material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[1] If significant degradation is observed, purification by column chromatography or recrystallization may be necessary. For best results, using freshly purified or newly purchased material is advised.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
To maximize the shelf-life of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial to protect it from both oxygen and light.[1][2] Storage at low temperatures (-20°C to 4°C) is recommended to slow down potential degradation processes.[1] It is also crucial to prevent exposure to moisture.[1] Always observe the manufacturer's storage and handling recommendations.[3]
Q3: I am observing the formation of insoluble particles in my this compound sample. What is causing this?
The formation of insoluble particles may indicate polymerization or the precipitation of degradation products.[1][4] Aromatic amines can polymerize, and this process can be initiated by heat, light, or the presence of radical initiators, including atmospheric oxygen.[1][4] Storing the compound under the recommended inert, dark, and cold conditions will significantly reduce the risk of polymerization.[1] If you observe particulates, it is advisable to filter the solution before use and to re-evaluate the purity of the starting material.
Q4: My reaction using this compound is failing or giving low yields. Could the starting material be the issue?
Yes, the purity and stability of the starting material are critical for successful reactions. Degradation of this compound can lead to the presence of impurities that may inhibit your reaction, react with your reagents, or lead to the formation of unwanted byproducts. Confirm the purity of your material using analytical techniques like HPLC, GC-MS, or NMR before proceeding with your experiment.[1] If necessary, purify the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellow to Brown/Red) | Oxidation due to exposure to air and/or light. | - Assess purity via TLC, HPLC, or NMR. - Purify by column chromatography or recrystallization if necessary. - For future storage, use an inert atmosphere (Ar/N₂), amber vials, and refrigerate.[1] |
| Solidification or Clumping of Liquid | Absorption of moisture or temperature fluctuation. | - Store in a desiccator. - Ensure the container is tightly sealed. - Gently warm to room temperature before opening to prevent condensation. |
| Formation of Precipitate | Polymerization or precipitation of degradation products. | - Filter the solution before use. - Store under inert gas, in the dark, and at low temperatures to prevent further polymerization.[1] |
| Inconsistent or Poor Reaction Results | Degradation of the starting material or presence of impurities. | - Confirm the purity of the this compound using HPLC, GC-MS, or NMR.[1] - Purify the compound before use if impurities are detected. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Accelerated Stability Study
This protocol describes a method to assess the stability of this compound under accelerated degradation conditions.
Materials:
-
High-purity this compound
-
Clear and amber glass vials with screw caps
-
Oven or incubator set to 40°C
-
UV lamp (365 nm)
-
HPLC system for purity analysis (as described in Protocol 1)
Procedure:
-
Sample Preparation: Aliquot equal amounts of high-purity this compound into four sets of vials:
-
Set A: Amber vial, stored at 4°C (Control).
-
Set B: Amber vial, stored at 40°C.
-
Set C: Clear vial, stored at room temperature under ambient light.
-
Set D: Clear vial, exposed to a UV lamp at room temperature.
-
-
Time Points: Analyze the purity of a sample from each set at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, dissolve a sample from each condition and analyze its purity by HPLC as described in Protocol 1.
-
Data Evaluation: Compare the purity of the samples from sets B, C, and D to the control sample (Set A) at each time point to determine the rate of degradation under different stress conditions.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C to 4°C | Slows down the rate of degradation and polymerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1][2] |
| Light | Amber/Opaque Container | Protects from light-induced degradation.[1][4] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and other moisture-related side reactions.[1] |
Table 2: Illustrative Accelerated Stability Data (Purity % by HPLC)
| Condition | T = 0 | T = 1 Week | T = 2 Weeks | T = 4 Weeks |
| 4°C, Dark (Control) | 99.8% | 99.7% | 99.7% | 99.6% |
| 40°C, Dark | 99.8% | 98.5% | 97.1% | 94.2% |
| RT, Ambient Light | 99.8% | 99.0% | 98.2% | 96.5% |
| RT, UV Light | 99.8% | 95.2% | 90.5% | 82.1% |
Visualizations
References
Technical Support Center: Suzuki Reactions with 5-Bromo-2,4-dimethylaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-2,4-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no yield. What are the primary factors to investigate?
Low or no product formation is a common issue and can often be traced back to several key factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and somewhat sterically hindered substrate. More robust systems, often employing bulky, electron-rich phosphine ligands, are typically required.
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient mixing can lead to poor conversion.
-
Reagent Quality: The purity of your this compound, boronic acid/ester, base, and solvent is paramount. Impurities can poison the catalyst.
-
Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture and solvent can lead to catalyst decomposition.
Q2: I'm observing the consumption of my starting material, but the yield of the desired product is still low. What are the likely side reactions?
If your starting material is being consumed without efficient conversion to the desired product, consider the following common side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is often promoted by high temperatures and the presence of water and a base.
-
Dehalogenation: The bromo group on the aniline can be replaced by a hydrogen atom, leading to the formation of 2,4-dimethylaniline. This can be caused by various factors, including the presence of palladium hydride species in the reaction mixture.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of inefficient transmetalation or issues with catalyst turnover.
Q3: Can the aniline group in this compound interfere with the reaction?
Yes, the nitrogen atom of the aniline group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. While many Suzuki reactions with unprotected anilines are successful, this potential interaction should be considered, especially if other troubleshooting steps fail. In such cases, protection of the amine group may be necessary, although modern catalyst systems are often robust enough to tolerate free amines.
Q4: How critical is the choice of base and solvent for this reaction?
The selection of the base and solvent system is crucial for a successful Suzuki reaction.
-
Base: The base activates the boronic acid, facilitating the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base should be tailored to the specific catalyst system and solvent.[1]
-
Solvent: The solvent must be able to dissolve the reactants and facilitate the interaction of all components in the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, 2-MeTHF, toluene) and water is often used. The organic solvent's polarity and boiling point can influence the reaction's success.
Troubleshooting Guide
Issue: Low or No Product Yield
This is a frequent challenge, and a systematic approach is key to resolving it.
Potential Causes and Recommended Actions:
-
Suboptimal Catalyst System: The electron-donating methyl groups and the aniline moiety on this compound make it an electron-rich aryl bromide, which can be challenging for some palladium catalysts.
-
Solution: Screen a variety of palladium catalysts and ligands. For electron-rich substrates, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. Consider pre-formed palladacycles which can be highly active.[2]
-
-
Ineffective Base or Solvent: The reaction medium plays a critical role in the catalytic cycle.
-
Solution: Conduct a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, 2-MeTHF/water, toluene/water). The optimal combination can vary significantly.
-
-
Poor Reagent Quality: Impurities in the starting materials, base, or solvent can poison the catalyst. Boronic acids can also degrade over time.
-
Solution: Ensure all reagents are of high purity. Use freshly purchased or purified solvents and reagents. Check the quality of the boronic acid.
-
-
Oxygen Contamination: The active Pd(0) catalyst is susceptible to oxidation.
-
Solution: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Issue: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
Potential Side Products and Mitigation Strategies:
-
Dehalogenation of this compound: The starting aryl bromide is reduced to the corresponding aniline.
-
Mitigation: Ensure solvents are pure and consider the choice of base. Some bases or impurities can be a source of hydrides.
-
-
Protodeboronation of the Boronic Acid: The boronic acid is converted back to its corresponding arene.
-
Mitigation: Use anhydrous conditions where possible, or minimize the amount of water. A weaker base or careful control of the stoichiometry of a stronger base can also help. Using a more stable boronic ester (e.g., a pinacol ester) can also prevent this side reaction.
-
-
Homocoupling of the Boronic Acid: The boronic acid couples with itself.
-
Mitigation: This is often a sign of a slow transmetalation step. Optimizing the catalyst, ligand, and base can help to favor the desired cross-coupling pathway.
-
Data Presentation
The following table summarizes reaction conditions that have been found to be effective for Suzuki-Miyaura couplings of substrates structurally similar to this compound, such as other ortho-bromoanilines and electron-rich aryl bromides. These conditions provide an excellent starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 95 | Effective for ortho-bromoanilines.[2] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[3][4] |
| Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[4] |
| Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate.[4] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides.[4] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., CataCXium® A Pd G3, Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF, Dioxane, Toluene)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid or ester, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand (if necessary). Add the catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent followed by degassed water via syringe. A typical solvent ratio is between 4:1 and 10:1 (organic:water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Validation & Comparative
Comparative Spectroscopic Analysis: 5-Bromo-2,4-dimethylaniline and Structural Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-Bromo-2,4-dimethylaniline, presented in comparison with its structural isomer, 4-Bromo-2,6-dimethylaniline, and its parent compound, 2,4-dimethylaniline. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside detailed experimental protocols and visual workflows to aid in structural elucidation and differentiation.
The precise characterization of substituted anilines is a critical step in synthetic chemistry and drug discovery, where subtle changes in molecular structure can significantly impact biological activity. Spectroscopic techniques provide a powerful toolkit for the unambiguous identification and purity assessment of these compounds. This guide focuses on this compound, a halogenated aromatic amine, and offers a comparative analysis with key related structures to highlight the influence of substituent positioning on their spectral fingerprints.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and the selected comparative compounds. This side-by-side presentation allows for a clear and objective comparison of their spectral properties.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Protons | NH₂ Protons | CH₃ Protons |
| This compound | δ 7.15 (s, 1H, H-6), 6.60 (s, 1H, H-3) | ~3.6 (br s, 2H) | δ 2.30 (s, 3H, 4-CH₃), 2.15 (s, 3H, 2-CH₃) |
| 2,4-dimethylaniline | δ 6.84 (s, 1H), 6.80 (d, 1H), 6.52 (d, 1H) | δ 3.38 (br s, 2H) | δ 2.09 (s, 3H), 2.00 (s, 3H) |
| 4-Bromo-2,6-dimethylaniline [1] | δ 7.04 (s, 2H) | δ 3.53 (br s, 2H) | δ 2.12 (s, 6H) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Carbons | CH₃ Carbons |
| This compound | ~142.5 (C-NH₂), ~134.0 (C-Br), ~132.0, ~128.0, ~125.0, ~118.0 | ~20.0, ~17.0 |
| 2,4-dimethylaniline [2] | δ 143.9, 129.8, 127.8, 115.3 | δ 20.5, 17.5 |
| 4-Bromo-2,6-dimethylaniline [1] | δ 142.2 (C-NH₂), 130.8 (Ar-CH), 121.2 (C-Br), 119.5 (Ar-C) | δ 17.8 |
Note: Assignments for this compound are predicted based on substituent effects. Quaternary carbons (C-NH₂, C-Br, C-CH₃) are typically weaker in intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | C-N Stretch | C-Br Stretch |
| This compound | ~3450, ~3360 | ~3020 | ~2920, ~2860 | ~1620, ~1500 | ~1280 | ~600 |
| 2,4-dimethylaniline | ~3430, ~3350 | ~3010 | ~2915, ~2855 | ~1625, ~1510 | ~1270 | - |
| 4-Bromo-2,6-dimethylaniline | ~3480, ~3390 | ~3015 | ~2920, ~2860 | ~1600, ~1470 | ~1290 | ~560 |
Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 200/202 (approx. 1:1 ratio) | 185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺), 106 ([M-Br-CH₃]⁺) |
| 2,4-dimethylaniline [2] | 121 | 106 ([M-CH₃]⁺), 91, 77 |
| 4-Bromo-2,6-dimethylaniline | 200/202 (approx. 1:1 ratio) | 185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺), 106 ([M-Br-CH₃]⁺) |
Experimental Protocols
Reproducibility of spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, 16 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters included a spectral width of 240 ppm, 1024 scans, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A FT-IR spectrometer equipped with an ATR accessory was used.
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for volatile compounds.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Ionization: The sample was ionized using a standard EI energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-300 amu.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis.
Mass Spectrometry Fragmentation Pathway of this compound
Caption: Fragmentation of this compound.
References
Validating the Structure of 5-Bromo-2,4-dimethylaniline Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount to ensure the integrity and reproducibility of their work. This guide provides a comparative overview of standard analytical techniques for validating the structure of 5-Bromo-2,4-dimethylaniline and its derivatives. It includes experimental data from closely related analogs to offer a practical reference for structure confirmation.
Spectroscopic and Chromatographic Data Comparison
Table 1: ¹H and ¹³C NMR Chemical Shifts for Bromoaniline Derivatives (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| p-Bromoaniline [1] | 7.17 (d, J=9 Hz, 2H), 6.49 (d, J=9 Hz, 2H) | 145.70, 132.27, 117.00, 110.44 |
| 4-Bromo-2-methylaniline | - | Data available but not detailed in search results[2] |
| 5-Bromo-2-methylaniline | - | - |
| 5-Bromoindole (related scaffold) [3] | ~8.1 (br s, 1H), 7.758 (d, 1H), 7.254 (t, 1H), 7.204 (dd, 1H), 7.147 (d, 1H), 6.470 (t, 1H) | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60 (for 5-bromo-3-methyl-1H-indole) |
Table 2: Mass Spectrometry Data for Brominated Anilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Characteristics |
| This compound | C₈H₁₀BrN | 200.08[4] | Expected M+ and M+2 isotopic peaks with ~1:1 ratio, characteristic of a single bromine atom.[5] |
| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.076[6] | Electron ionization mass spectrum available, showing the characteristic bromine isotopic pattern.[6] |
| 5-Bromo-2,3-dimethylaniline | C₈H₁₀BrN | 200.079[7] | - |
Experimental Protocols for Structural Validation
Detailed methodologies are crucial for the reproducibility and validation of chemical structures. Below are standard protocols for the key analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Weigh approximately 5-10 mg of the bromoaniline derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Spectral Width: 10-15 ppm
-
Pulse Sequence: Standard proton pulse sequence
-
Number of Scans: 8-16, depending on concentration
-
Relaxation Delay: 1-5 seconds
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Spectral Width: 200-250 ppm
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Sample Preparation for LC-MS:
-
Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
Instrumentation and Conditions (LC-MS with ESI):
-
Chromatography: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.[8]
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is typical for anilines.[8]
-
Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.[8]
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion and its isotopic pattern. The presence of a bromine atom will result in characteristic M+ and M+2 peaks of nearly equal intensity.[5]
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a crystalline compound.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture until saturation.
-
Slowly evaporate the solvent at room temperature or use techniques like vapor diffusion to grow single crystals of sufficient size and quality.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer, typically with Mo Kα radiation.
-
Process the collected data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.
Visualizing Workflows and Pathways
Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.
Derivatives of bromoanilines have shown significant biological activity. For instance, 5-bromo-7-azaindolin-2-one derivatives, which can be synthesized from bromoaniline precursors, have demonstrated potent antitumor activity by inhibiting various protein kinases, similar to the action of Sunitinib.[9][10][11]
References
- 1. rsc.org [rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 7. 5-Bromo-2,3-dimethylaniline | CAS#:194805-15-7 | Chemsrc [chemsrc.com]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
Substituted bromoanilines are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom onto the aniline scaffold provides a versatile handle for further molecular elaboration through cross-coupling reactions and other transformations. The choice of synthetic route to these valuable intermediates is critical, impacting not only the yield and purity of the desired product but also the overall efficiency, cost, and environmental footprint of the process. This guide provides a comprehensive comparison of the most common and emerging synthetic strategies for preparing substituted bromoanilines, supported by experimental data and protocols.
Direct Electrophilic Bromination
Direct electrophilic bromination is a classical and straightforward approach for the synthesis of bromoanilines. However, the strong activating and ortho, para-directing nature of the amino group can lead to challenges in controlling regioselectivity and preventing polybromination.[1] To address these issues, several strategies have been developed.
Bromination of Protected Anilines
A widely employed method to control the reactivity of the aniline ring is the temporary protection of the amino group, most commonly as an acetanilide. This multi-step process involves:
-
Protection: The aniline is acetylated, typically using acetic anhydride, to form the corresponding acetanilide. This attenuates the activating effect of the amino group.
-
Bromination: The acetanilide is then brominated. The acetamido group is still an ortho, para-director, but the reduced activation allows for more controlled monobromination, with the para-isomer being the major product due to steric hindrance at the ortho position.[1]
-
Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the desired bromoaniline.
Experimental Protocol: Synthesis of 4-Bromoaniline via Acetanilide Protection
Step 1: Acetylation of Aniline In a flask, aniline (1.0 eq) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq) is added, and the mixture is heated gently for a short period. The reaction mixture is then poured into cold water to precipitate the acetanilide, which is collected by filtration.
Step 2: Bromination of Acetanilide Acetanilide (1.0 eq) is dissolved in glacial acetic acid. A solution of bromine (1.0 eq) in acetic acid is added dropwise with stirring at room temperature. After the addition is complete, the mixture is stirred for a further 30 minutes. The reaction mixture is then poured into water, and the precipitated p-bromoacetanilide is collected by filtration.
Step 3: Hydrolysis of p-Bromoacetanilide p-Bromoacetanilide (1.0 eq) is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated under reflux for 1-2 hours until the solid dissolves. The solution is then cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the p-bromoaniline, which is collected by filtration and can be further purified by recrystallization.[2]
Direct Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine, making it a valuable reagent for the direct bromination of anilines.[3] The regioselectivity of this reaction can be significantly influenced by the choice of solvent. Generally, polar aprotic solvents favor the formation of the para-isomer.
Experimental Protocol: Regioselective Bromination of N,N-diethyl-4-nitroaniline with NBS
To a solution of N,N-diethyl-4-nitroaniline (1.0 eq) in anhydrous acetonitrile, N-Bromosuccinimide (1.05 eq) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-bromo-N,N-diethyl-4-nitroaniline.[3]
Modern Approaches: Catalytic C-H Bromination
Recent advances have focused on the development of catalytic methods for the direct and regioselective bromination of C-H bonds, offering more atom-economical and step-efficient alternatives. For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives has been reported, providing access to substitution patterns that are challenging to obtain through classical electrophilic substitution.[4]
Sandmeyer Reaction
The Sandmeyer reaction is a powerful and versatile method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from the corresponding anilines.[5][6] This two-step process is particularly useful for introducing bromine at positions that are not readily accessible by direct bromination.
The reaction proceeds via the following general steps:
-
Diazotization: The substituted aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.
It is crucial to handle diazonium salts with care as they can be explosive in a dry state.[7][8][9]
Experimental Protocol: Sandmeyer Synthesis of a Bromoarene
A substituted aniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in HBr, also maintained at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent, washed, dried, and purified.[10]
A catalytic version of the Sandmeyer bromination has also been developed, using catalytic amounts of Cu(I)/Cu(II) salts in the presence of a phase-transfer catalyst, which can provide excellent yields under mild conditions.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[12][13][14] This reaction has a broad substrate scope and excellent functional group tolerance, making it a powerful tool for the synthesis of a wide variety of substituted anilines, including bromoanilines.
There are two main strategies for the synthesis of substituted bromoanilines using this method:
-
Coupling of a bromo-substituted aryl halide with an amine.
-
Coupling of an amino-substituted aryl halide with another aryl halide (less common for preparing simple bromoanilines).
The choice of the palladium catalyst, and particularly the phosphine ligand, is crucial for the success of the reaction.[15] Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination to Synthesize an N-Aryl Bromoaniline
In an oven-dried reaction vessel under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq) are combined. Anhydrous, deoxygenated solvent (e.g., toluene) is added, and the mixture is stirred to form the active catalyst. The bromoaryl halide (1.0 eq) and the amine (1.2 eq) are then added. The reaction mixture is heated (typically 80-110 °C) and monitored. After completion, the mixture is cooled, filtered, and the product is isolated and purified by chromatography.[15]
Catalytic Borylation/Halogenation
A more recent and highly regioselective strategy for the synthesis of ortho-substituted bromoanilines involves a two-step sequence of iridium-catalyzed C-H borylation followed by halogenation.
-
Ortho-C-H Borylation: The aniline derivative is treated with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of an iridium catalyst and a directing group. The amino group itself, or a modified version of it, can direct the borylation to the ortho position with high selectivity.[11][16]
-
Bromination of the Arylboronic Ester: The resulting arylboronic ester is then converted to the corresponding aryl bromide. This can be achieved by treatment with reagents like copper(II) bromide.
This method offers excellent control over regioselectivity, providing access to ortho-bromoanilines that are often difficult to synthesize via other routes.
Experimental Protocol: Two-Step Synthesis of an ortho-Bromoaniline via Borylation
Step 1: Iridium-Catalyzed ortho-C-H Borylation of an Aniline Derivative In a glovebox, an iridium catalyst (e.g., [Ir(OMe)(COD)]₂) and a ligand (e.g., dtbpy) are added to a reaction vessel. The aniline derivative (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and an anhydrous solvent (e.g., THF) are added. The vessel is sealed and heated (e.g., at 80 °C) for several hours. After cooling, the solvent is removed under vacuum, and the crude arylboronic ester is used in the next step without further purification.
Step 2: Conversion of the Arylboronic Ester to the Aryl Bromide The crude arylboronic ester is dissolved in a suitable solvent (e.g., methanol). Copper(II) bromide (2.0 eq) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction is then quenched, and the product is extracted, washed, dried, and purified.
Performance Comparison
To facilitate a direct comparison, the following tables summarize the key performance indicators for each synthetic route.
| Method | Typical Yield | Regioselectivity | Substrate Scope | Key Reagents/Catalysts | Typical Conditions |
| Direct Bromination (Protected) | Good to Excellent | High (para selectivity) | Broad, tolerates many functional groups | Acetic anhydride, Br₂, Acid/Base | Multi-step, moderate temperatures |
| Direct Bromination (NBS) | Good to Excellent | Solvent dependent (para favored in polar aprotic) | Good, sensitive to highly activating groups | NBS | Mild, often low temperatures |
| Sandmeyer Reaction | Good to Excellent | Excellent (determined by starting aniline) | Broad, tolerates a wide range of functional groups | NaNO₂, HBr, CuBr | Low temperatures for diazotization |
| Buchwald-Hartwig Amination | Good to Excellent | Excellent (defined by starting materials) | Very broad, many functional groups tolerated | Pd catalyst, phosphine ligand, strong base | Anhydrous, inert atmosphere, elevated temperatures |
| Catalytic Borylation/Halogenation | Good to Excellent | Excellent (ortho selectivity) | Good, particularly for ortho-substitution | Ir catalyst, B₂pin₂, CuBr₂ | Two steps, anhydrous, inert atmosphere |
Experimental Workflows and Signaling Pathways
Figure 1. Overview of synthetic pathways to substituted bromoanilines.
Safety, Cost, and Environmental Considerations
The choice of a synthetic route should also be guided by a thorough evaluation of its safety, cost, and environmental impact.
| Method | Safety Considerations | Cost Factors | Environmental Impact (Green Chemistry) |
| Direct Bromination (Protected) | Use of corrosive bromine and acids/bases. | Relatively low cost of reagents. | Multi-step process generates more waste (lower atom economy). |
| Direct Bromination (NBS) | NBS is a lachrymator and skin irritant, but safer to handle than liquid bromine.[2][17][18][19][20] | Moderate cost of NBS. | Can be performed under greener conditions with appropriate solvent choice. |
| Sandmeyer Reaction | Diazonium salts are potentially explosive and must be handled with care at low temperatures.[7][8][9] | Low cost of basic reagents. | Use of copper salts can lead to heavy metal waste. |
| Buchwald-Hartwig Amination | Palladium catalysts can be pyrophoric. Use of strong bases requires careful handling. | High cost of palladium catalysts and specialized phosphine ligands.[21][22] | Palladium is a precious and environmentally impactful metal.[23] Solvents are often not "green". |
| Catalytic Borylation/Halogenation | Iridium catalysts are expensive but used in catalytic amounts. Boron reagents are generally low toxicity. | High cost of iridium catalysts. | Two-step process, but highly atom-economical C-H activation step. |
Green Chemistry Metrics: To quantify the environmental impact, metrics such as E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass in process / mass of product) are increasingly used.[14][24][25][26][27] Generally, multi-step syntheses like the protected direct bromination will have higher E-Factors and PMIs compared to more direct, atom-economical routes like catalytic C-H activation. The use of precious metal catalysts in reactions like the Buchwald-Hartwig amination also carries a significant environmental burden associated with metal mining and purification.
Conclusion
The synthesis of substituted bromoanilines can be achieved through a variety of methods, each with its own set of advantages and disadvantages.
-
Direct bromination of protected anilines is a robust and high-yielding method, particularly for the synthesis of para-bromoanilines.
-
Direct bromination with NBS offers a milder alternative with tunable regioselectivity.
-
The Sandmeyer reaction provides access to a wide range of substitution patterns not easily obtained by other methods, though it requires careful handling of potentially hazardous intermediates.
-
Buchwald-Hartwig amination is a powerful and versatile method with broad substrate scope, but the cost and environmental impact of the catalyst can be a significant consideration.
-
Catalytic borylation followed by halogenation is an excellent, highly regioselective method for the synthesis of ortho-bromoanilines.
The optimal choice of synthetic route will depend on the specific target molecule, the desired regiochemistry, the scale of the synthesis, and considerations of cost, safety, and environmental impact. For drug development and large-scale production, the development of more sustainable and atom-economical methods, such as catalytic C-H functionalization, will continue to be an area of active research.
References
- 1. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents. | Semantic Scholar [semanticscholar.org]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. dept.harpercollege.edu [dept.harpercollege.edu]
- 19. fishersci.com [fishersci.com]
- 20. durhamtech.edu [durhamtech.edu]
- 21. uwindsor.ca [uwindsor.ca]
- 22. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 23. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. dalalinstitute.com [dalalinstitute.com]
- 26. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 27. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
A Comparative Guide to the Purity Analysis of 5-Bromo-2,4-dimethylaniline by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. 5-Bromo-2,4-dimethylaniline is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Ensuring its purity is critical to the quality and safety of the final products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Overview of Analytical Techniques
Both HPLC and GC-MS are premier techniques in analytical chemistry, each with its own set of advantages and limitations for the analysis of a semi-volatile aromatic amine like this compound.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. With a variety of column chemistries and detection methods available (such as UV-Vis), HPLC is highly suitable for the quantification of thermally labile and non-volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is ideal for the analysis of volatile and semi-volatile compounds. GC-MS not only quantifies the components but also provides structural information, aiding in the definitive identification of impurities.
Comparative Purity Analysis
The following table summarizes representative data obtained from the analysis of a sample of this compound using both HPLC-UV and GC-MS. This data illustrates the quantitative and qualitative information that can be derived from each technique.
Table 1: Comparative Purity Data for this compound
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity of Main Component | > 99.2% | > 99.5% |
| Retention Time (Main Peak) | 8.52 min | 12.78 min |
| Identified Impurities | Impurity A (RT: 6.21 min) Impurity B (RT: 9.87 min) | 2,4-dimethylaniline (m/z: 121) Dibromo-2,4-dimethylaniline (m/z: 279, 281, 283) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed to separate this compound from potential process-related impurities and degradation products.
-
Instrumentation : HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column : C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase : A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program :
-
0-5 min: 40% A
-
5-15 min: 40% to 80% A
-
15-20 min: 80% A
-
20-21 min: 80% to 40% A
-
21-25 min: 40% A
-
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. This is further diluted to a working concentration of 0.1 mg/mL with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is suitable for the separation and identification of volatile and semi-volatile impurities in this compound.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer with an Electron Ionization (EI) source.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature : 250 °C.
-
Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
MS Scan Range : 40-400 amu.
-
Sample Preparation : A 1 mg/mL solution of the sample is prepared in dichloromethane.
Workflow and Decision Making
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the nature of the expected impurities and the need for structural elucidation.
The selection of the most suitable technique can be guided by a logical decision-making process.
Conclusion
Both HPLC and GC-MS are highly effective for the purity assessment of this compound.
-
HPLC is a robust and reliable method for routine quality control, providing accurate and precise quantification of the main component and known impurities. It is particularly advantageous when dealing with potentially non-volatile or thermally sensitive byproducts.
-
GC-MS offers superior capability for the identification of unknown volatile impurities due to the structural information provided by the mass spectrometer. Its high sensitivity makes it an excellent choice for trace-level impurity profiling.
For comprehensive characterization, a dual-pronged approach employing both techniques is recommended. HPLC can be used for routine purity testing and quantification, while GC-MS can be employed for in-depth impurity identification and method validation. The choice of technique will ultimately be dictated by the specific analytical objectives, available instrumentation, and the regulatory requirements of the end application.
Isomeric Effects on the Reactivity of Bromodimethylanilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of three isomers of bromodimethylaniline: 2-bromo-N,N-dimethylaniline, 3-bromo-N,N-dimethylaniline, and 4-bromo-N,N-dimethylaniline. The reactivities are compared across three key reaction types: Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and electrochemical oxidation. This comparison is supported by established principles of electronic and steric effects, with detailed experimental protocols provided for each reaction type.
Executive Summary
The position of the bromine atom on the N,N-dimethylaniline ring significantly influences the molecule's reactivity due to a combination of electronic and steric effects. The electron-donating dimethylamino group and the electron-withdrawing bromine atom create distinct electronic environments at the ortho, meta, and para positions, leading to predictable differences in reaction rates and outcomes.
-
Suzuki-Miyaura Coupling: Reactivity is primarily influenced by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond. Electronic effects play a significant role, with steric hindrance becoming a major factor for the ortho isomer.
-
Nucleophilic Aromatic Substitution: The rate of reaction is largely governed by the stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing ability of the substituents.
-
Electrochemical Oxidation: The ease of oxidation is determined by the electron density at the nitrogen atom of the dimethylamino group, which is modulated by the position of the bromine atom.
Comparative Reactivity Analysis
The following tables summarize the predicted relative reactivity of the bromodimethylaniline isomers in Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and electrochemical oxidation. The predictions are based on the interplay of inductive and resonance effects of the bromo and dimethylamino substituents, as well as steric considerations.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Predicted Relative Rate | Rationale |
| 4-Bromo-N,N-dimethylaniline | Fastest | The strong electron-donating dimethylamino group in the para position increases electron density at the C-Br bond, facilitating oxidative addition. Minimal steric hindrance. |
| 3-Bromo-N,N-dimethylaniline | Intermediate | The dimethylamino group exerts a weaker activating effect from the meta position. Lower steric hindrance compared to the ortho isomer. |
| 2-Bromo-N,N-dimethylaniline | Slowest | Significant steric hindrance from the ortho-dimethylamino group impedes the approach of the bulky palladium catalyst, slowing down the oxidative addition step. |
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Predicted Relative Rate | Rationale |
| 4-Bromo-N,N-dimethylaniline | Fastest | The electron-withdrawing bromine is para to the electron-donating dimethylamino group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. |
| 2-Bromo-N,N-dimethylaniline | Intermediate | The ortho-dimethylamino group can also provide resonance stabilization to the Meisenheimer intermediate. However, steric hindrance from the ortho substituent may slightly decrease the rate compared to the para isomer. |
| 3-Bromo-N,N-dimethylaniline | Slowest | The meta-dimethylamino group cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. |
Table 3: Predicted Relative Ease of Electrochemical Oxidation
| Isomer | Predicted Oxidation Potential | Rationale |
| 4-Bromo-N,N-dimethylaniline | Lowest | The para-bromo group has a net electron-withdrawing effect, but the strong electron-donating resonance effect of the dimethylamino group leads to the highest electron density on the nitrogen, making it easiest to oxidize. |
| 2-Bromo-N,N-dimethylaniline | Intermediate | The ortho-bromo group has a stronger inductive electron-withdrawing effect due to proximity, making the nitrogen slightly less electron-rich than in the para isomer. |
| 3-Bromo-N,N-dimethylaniline | Highest | The meta-bromo group exerts its electron-withdrawing inductive effect without any opposing resonance donation from the dimethylamino group at that position, resulting in the lowest electron density on the nitrogen. |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the comparative study of bromodimethylaniline isomers.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromodimethylaniline isomer with phenylboronic acid.
Materials:
-
Bromodimethylaniline isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the bromodimethylaniline isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol outlines a procedure for the nucleophilic aromatic substitution of a bromodimethylaniline isomer with sodium methoxide.
Materials:
-
Bromodimethylaniline isomer (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromodimethylaniline isomer (1.0 mmol) and anhydrous DMF (10 mL).
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Cyclic Voltammetry
This protocol provides a general method for the electrochemical analysis of bromodimethylaniline isomers using cyclic voltammetry.
Materials:
-
Bromodimethylaniline isomer (1 mM solution in supporting electrolyte)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Voltammetric analyzer
Procedure:
-
Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the solvent for the electrolyte, and dry.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes in the 1 mM solution of the bromodimethylaniline isomer.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., 0 V) to a final potential (e.g., +1.5 V) and back at a specific scan rate (e.g., 100 mV/s).
-
Record the oxidation peak potential (Epa) for each isomer.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Isomeric Reactivity Logic
Caption: Factors influencing the reactivity of bromodimethylaniline isomers.
A Comparative Guide to Quantum Chemical Calculations of 5-Bromo-2,4-dimethylaniline and Related Anilines
This guide provides a comparative overview of quantum chemical calculations for 5-Bromo-2,4-dimethylaniline, contextualized with data from related substituted anilines. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this class of compounds.
Introduction to Quantum Chemical Calculations for Substituted Anilines
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of substituted anilines.[1][2][3] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such calculations are instrumental in understanding the reactivity, stability, and potential biological activity of these molecules, aiding in drug discovery and materials science.[4]
Experimental and Computational Methodologies
A typical computational study of a substituted aniline, such as this compound, involves the following workflow:
Experimental Protocols (for comparison with calculated data):
-
Synthesis: The compound is synthesized using established organic chemistry methods.
-
Spectroscopic Analysis: Experimental data is acquired using techniques like FT-IR, FT-Raman, and NMR spectroscopy to characterize the molecular structure and vibrational modes.[2][5][6]
Computational Protocols:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p).[6][7]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to predict the infrared and Raman spectra. These calculated frequencies are often scaled to better match experimental values.
-
Electronic Property Calculation: Key electronic properties, including the HOMO and LUMO energies and the resulting energy gap, are calculated. These properties provide insights into the molecule's chemical reactivity and electronic transitions.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is often performed to understand intramolecular charge transfer and hyperconjugative interactions.[2]
Workflow for Comparative Quantum Chemical Analysis
Caption: Logical workflow for a comparative quantum chemical analysis of a target molecule.
Comparative Data of Substituted Anilines
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| Aniline | B3LYP/6-311++G(d,p) | -5.43 | -0.21 | 5.22 | 1.63 | Theoretical[6] |
| p-Chloroaniline | B3LYP/6-311++G(d,p) | -5.62 | -0.45 | 5.17 | 3.12 | Theoretical[6] |
| p-Nitroaniline | B3LYP/6-311++G(d,p) | -6.67 | -1.89 | 4.78 | 7.23 | Theoretical[6] |
| 3-Bromodiphenylamine | B3LYP/6-311++G(d,p) | -5.65 | -0.63 | 5.02 | 2.89 | Theoretical[2] |
Based on these trends, it can be inferred that the presence of electron-donating methyl groups and the electron-withdrawing bromine atom in this compound will influence its electronic properties. The methyl groups are expected to increase the HOMO energy level, while the bromine atom will likely lower both HOMO and LUMO energies.
Predicted Spectroscopic and Electronic Properties of this compound
Vibrational Spectra:
-
The FT-IR and FT-Raman spectra of this compound are expected to show characteristic peaks for the N-H stretching vibrations of the amine group, C-H stretching of the methyl and aromatic groups, C=C stretching of the benzene ring, and the C-Br stretching vibration. Theoretical calculations would be crucial in assigning these vibrational modes accurately.
Electronic Properties:
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. For this compound, this gap is expected to be in a range comparable to other substituted anilines, likely around 5 eV. A smaller energy gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. The nitrogen atom of the amino group is expected to be a region of high negative potential.
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of this compound. By comparing theoretical data with experimental results for this molecule and its analogs, researchers can gain a deeper understanding of its structure-property relationships. This knowledge is invaluable for applications in drug design, where understanding molecular interactions is key, and in the development of new materials with tailored electronic and optical properties. The methodologies and comparative data presented in this guide offer a solid foundation for initiating such computational investigations.
References
- 1. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. catalog.article4pub.com [catalog.article4pub.com]
- 6. researchgate.net [researchgate.net]
- 7. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 5-Bromo-2,4-dimethylaniline Derivatives in Immunoassays
This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Bromo-2,4-dimethylaniline and its derivatives. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines a standardized methodology for researchers, scientists, and drug development professionals to conduct such studies. The focus is on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for determining analyte concentration and specificity.
Introduction to Cross-Reactivity
In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the primary analyte of interest.[1] This phenomenon can lead to inaccurate quantification and false-positive results, compromising the reliability of the assay.[2] Structurally similar molecules are more likely to exhibit cross-reactivity, making it a critical parameter to evaluate in the development of specific immunoassays for compounds like this compound and its derivatives.[3]
Hypothetical Cross-Reactivity Data
The following table presents a template for summarizing the cross-reactivity of this compound and a series of hypothetical, structurally related derivatives. The data is presented in terms of the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity, calculated relative to the primary analyte.
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives in a Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Primary Analyte) | 10.0 | 100% |
| 5-Bromo-2-methylaniline | 250.0 | 4.0% |
| 4-Bromo-2,5-dimethylaniline | 500.0 | 2.0% |
| 2,4-Dimethylaniline | >1000 | <1.0% |
| Aniline | >1000 | <1.0% |
| 5-Chloro-2,4-dimethylaniline | 150.0 | 6.7% |
% Cross-Reactivity is calculated using the formula: (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Experimental Protocol: Competitive ELISA
This protocol details the steps to determine the IC50 values for this compound and its derivatives, which are then used to calculate the percent cross-reactivity.
Materials and Reagents:
-
Microtiter plates (96-well) coated with an antibody specific for this compound
-
This compound standard
-
Derivative compounds for testing
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for the this compound standard and each of the derivative compounds.
-
Competitive Binding: Add a fixed amount of the enzyme-conjugated this compound and the varying concentrations of the standard or derivative compounds to the antibody-coated wells.
-
Incubation: Incubate the plate to allow for competitive binding between the free analyte (standard or derivative) and the enzyme-conjugated analyte for the antibody binding sites.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance values against the log of the analyte concentration. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Caption: Experimental workflow for determining cross-reactivity using a competitive ELISA.
Signaling Pathway and Logical Relationships
The underlying principle of a competitive immunoassay is the competition for a limited number of antibody binding sites. A higher affinity of a derivative for the antibody will result in a lower IC50 value and consequently, a higher percentage of cross-reactivity.
Caption: Logical relationship between compound properties and cross-reactivity outcome in a competitive immunoassay.
Conclusion
The provided framework offers a robust starting point for the systematic evaluation of cross-reactivity for this compound and its derivatives. Adherence to a standardized protocol is crucial for generating reliable and comparable data, which is essential for the validation and application of any immunoassay in research and development. While no specific data for this compound is currently available, the methodologies and data presentation formats outlined in this guide will enable researchers to effectively conduct these critical studies.
References
Benchmarking Synthetic Routes to 5-Bromo-2,4-dimethylaniline: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 5-Bromo-2,4-dimethylaniline, a valuable building block in medicinal chemistry and materials science. We present a detailed analysis of a well-established multi-step synthesis alongside a promising, more direct modern approach, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The synthesis of this compound presents a regioselectivity challenge due to the activating nature of the amino and methyl groups on the aromatic ring. Direct bromination of 2,4-dimethylaniline often leads to a mixture of products, with the ortho-brominated isomer being a significant byproduct. To address this, an established method involves the protection of the amino group, followed by bromination and deprotection. In contrast, newer methods aim for a more direct and efficient synthesis.
| Parameter | Established Method: Acetylation-Bromination-Hydrolysis | New Method: Direct Bromination with CuBr₂ |
| Starting Material | 2,4-Dimethylaniline | 2,4-Dimethylaniline |
| Key Reagents | Acetic anhydride, Bromine, Hydrochloric acid | Copper(II) bromide (CuBr₂) |
| Number of Steps | 3 | 1 |
| Overall Yield (estimated) | 60-70% | 90-95%[1] |
| Purity (estimated) | High (>98%) after purification | High (>97%)[1] |
| Reaction Time | ~8-12 hours | ~4 hours[1] |
| Reaction Temperature | Room temperature to reflux | 25-50 °C[1] |
| Key Advantages | Reliable and well-established, high purity of final product. | Single step, high yield, high regioselectivity, milder conditions. |
| Key Disadvantages | Multi-step process, longer overall reaction time, use of corrosive reagents. | Requires a stoichiometric amount of copper salt. |
| Environmental & Safety | Use of acetic anhydride and bromine requires careful handling. | Copper waste needs to be managed. |
Experimental Protocols
Established Method: Three-Step Synthesis via N-Acetylation, Bromination, and Hydrolysis
This method relies on the temporary protection of the highly activating amino group as an acetamide to direct the bromination to the desired position.
Step 1: N-Acetylation of 2,4-Dimethylaniline to N-(2,4-dimethylphenyl)acetamide
-
Procedure: In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq.) in glacial acetic acid. To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring. The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into cold water to precipitate the N-(2,4-dimethylphenyl)acetamide. Filter the solid, wash with water, and dry.
-
Expected Yield: >95%
Step 2: Bromination of N-(2,4-dimethylphenyl)acetamide
-
Procedure: Dissolve the N-(2,4-dimethylphenyl)acetamide (1.0 eq.) in glacial acetic acid. To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring at room temperature. The reaction progress can be monitored by TLC. After the reaction is complete (typically 2-4 hours), pour the mixture into water to precipitate the N-(5-bromo-2,4-dimethylphenyl)acetamide. Filter the solid, wash with a sodium bisulfite solution to remove excess bromine, then with water, and dry.
-
Expected Yield: 70-80%
Step 3: Hydrolysis of N-(5-bromo-2,4-dimethylphenyl)acetamide
-
Procedure: To the N-(5-bromo-2,4-dimethylphenyl)acetamide (1.0 eq.), add a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the this compound. The product can then be extracted with an organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
-
Expected Yield: 85-95%
New Method: Direct Bromination using Copper(II) Bromide
This modern approach offers a more streamlined, one-pot synthesis with high para-selectivity.[1]
-
Procedure: In a suitable reactor, dissolve 2,4-dimethylaniline (1.0 eq.) in a solvent such as tetrahydrofuran (THF). Add Copper(II) bromide (CuBr₂) (2.0 eq.) to the solution and stir the mixture at a controlled temperature (e.g., 25-50 °C) for approximately 4 hours.[1] The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to afford this compound.[1]
-
Reported Yield: 95% with 97% purity for a similar substrate (4-bromo-2-methylaniline).[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the established and a potential new synthetic method for this compound.
Caption: Established three-step synthesis of this compound.
Caption: New one-step synthesis of this compound.
Caption: Logical comparison of synthetic method attributes.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2,4-dimethylaniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the proper disposal of 5-Bromo-2,4-dimethylaniline requires adherence to stringent safety protocols and compliance with local, state, and federal environmental regulations. This substance should be handled as hazardous waste and disposed of through a licensed chemical waste disposal company.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. By following these protocols, laboratories can ensure the safety of their personnel and maintain environmental compliance.
Key Chemical and Safety Data
A thorough understanding of the properties of this compound is critical for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 69383-60-4 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 96-100 °C | [1] |
| Bioaccumulation | LOW (LogKOW = 3.0606) | [3] |
| Mobility in Soil | LOW (KOC = 198.3) | [3] |
| Persistence | High in water/soil and air | [3] |
Pre-Disposal and Handling Protocols
Before initiating the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the hazards associated with this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long-sleeved shirt and pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.
Handling and Storage:
-
Avoid direct contact with the substance.[4]
-
Ensure adequate ventilation in the handling area.
-
Store in a cool, well-ventilated area in a tightly closed, original container.[4]
-
Keep away from strong oxidizing agents and strong acids.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes environmental release and complies with all applicable regulations.
Step 1: Waste Segregation and Collection
-
Labeling: Designate a specific, clearly labeled, and sealed container for this compound waste. The label should include the chemical name, CAS number, and hazard symbols.
-
Segregation: Do not mix this compound with other chemical waste unless specifically instructed to do so by a qualified chemist or a licensed waste disposal company. As a halogenated organic compound, it should be segregated with other similar waste streams.
-
Container Integrity: Use a container that is chemically resistant and can be securely sealed to prevent leaks or spills.
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent such as dry earth, sand, or vermiculite.[4]
-
Collection: Transfer the spilled material and any contaminated absorbent into the designated, labeled waste container.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Step 3: Final Disposal
-
Professional Collection: Arrange for the collection of the waste by a specialized and licensed hazardous waste disposal company.[4] It is crucial to use a certified service to ensure proper treatment and disposal in accordance with environmental laws.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[4] The waste disposal contractor will provide the necessary documentation for tracking and compliance.
-
Potential Disposal Methods: While the specific method will be determined by the disposal company, common methods for halogenated organic compounds include:
-
Incineration: High-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion by-products like hydrogen bromide.
-
Landfilling: In some cases, the material may be buried in an authorized hazardous waste landfill.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2,4-dimethylaniline
Essential Safety and Handling Guide for 5-Bromo-2,4-dimethylaniline
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C8H10BrN | [1] |
| CAS Number | 69383-60-4 | [1] |
| Molecular Weight | 200.08 g/mol | [2] |
| LogKOW | 3.0606 | [1] |
| Bioaccumulation | LOW | [1] |
| Mobility in Soil | LOW (KOC = 198.3) | [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following PPE is mandatory when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Double-gloving is advised, with frequent changes.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic operational plan is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
PPE Inspection: Inspect all PPE for integrity before use.
Step 2: Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[4]
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solutions: Collect solutions containing this compound in a clearly labeled, sealed, and appropriate waste container designated for halogenated organic waste.[4]
-
Contaminated Labware: Dispose of contaminated items such as pipette tips, gloves, and paper towels in a designated solid hazardous waste container.[4]
-
General Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]
-
Segregation: Do not mix incompatible waste streams.[4]
-
Consult Authority: Consult your institution's Environmental Health and Safety (EHS) department or the State Land Waste Management Authority for specific disposal regulations.[1] Residue may be buried in an authorized landfill.[1]
-
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
